ethyl 5-methoxy-1H-indole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methoxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)10-7-13-11-5-4-8(15-2)6-9(10)11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFBDEMCPUONPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648252 | |
| Record name | Ethyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59292-36-3 | |
| Record name | Ethyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5-Methoxy-1H-indole-3-carboxylate
Abstract
The 5-methoxy-1H-indole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of a robust and widely applicable method for its synthesis: the Fischer indole synthesis. We will delve into the strategic retrosynthetic analysis, explore the nuanced mechanistic details of the key transformations, provide a detailed experimental protocol, and discuss the critical process parameters that ensure a successful and high-yielding outcome. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this essential synthetic route.
Strategic Approach: A Retrosynthetic Analysis
To logically devise a synthesis for ethyl 5-methoxy-1H-indole-3-carboxylate (1), we begin with a retrosynthetic disconnection. The most prominent and reliable method for forming the indole core is the Fischer indole synthesis, which constructs the ring from an arylhydrazone precursor.
The key disconnection is across the N1-C2 and C3-C3a bonds of the indole nucleus. This reveals the critical intermediate: an arylhydrazone (2) derived from 4-methoxyphenylhydrazine (3) and a suitable four-carbon carbonyl compound. The carbonyl component must be chosen carefully to yield the desired C3-carboxylate and C2-unsubstituted pattern. A prime candidate for this role is a γ-keto ester, such as diethyl 2-formylsuccinate (4) or its synthetic equivalent. The hydrazine (3) itself is readily prepared from the common starting material, 4-methoxyaniline (p-anisidine).
This analysis establishes a clear and logical two-stage synthetic strategy:
-
Hydrazone Formation: Condensation of 4-methoxyphenylhydrazine with a suitable γ-keto ester equivalent.
-
Fischer Cyclization: Acid-catalyzed intramolecular cyclization of the resulting hydrazone to form the indole ring system.
Core Mechanisms and Field-Proven Insights
Stage 1: Arylhydrazone Formation
The initial step is the condensation of 4-methoxyphenylhydrazine with the carbonyl partner. This reaction proceeds via a standard imine formation mechanism. The hydrazine nitrogen acts as a nucleophile, attacking the carbonyl carbon, followed by dehydration to yield the hydrazone.
Expertise in Practice: The choice of the carbonyl component is paramount. While simple aldehydes or ketones are used, generating a 3-carboxylate requires a more functionalized substrate. Diethyl 2-formylsuccinate is an excellent choice as it possesses the necessary aldehyde functionality for hydrazone formation and the appropriately positioned ester groups to guide the final product structure. The reaction is typically carried out under mild acidic or neutral conditions in a protic solvent like ethanol to facilitate both the reaction and subsequent isolation of the hydrazone intermediate.
Stage 2: The Fischer Indole Synthesis
The cornerstone of this entire process is the Fischer indole synthesis, a powerful acid-catalyzed reaction discovered in 1883.[1] The mechanism is intricate and involves several key transformations:
-
Tautomerization: The initial phenylhydrazone (I) tautomerizes to its more reactive enamine (or 'ene-hydrazine') form (II). This step is crucial as it positions the π-system for the subsequent sigmatropic rearrangement.
-
[2][2]-Sigmatropic Rearrangement: Following protonation of the enamine nitrogen, the molecule undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This is the key bond-forming step, creating the C2-C3a bond and breaking the N-N bond, resulting in a di-imine intermediate (IV).
-
Rearomatization & Cyclization: The di-imine intermediate rapidly rearomatizes to form a stable aniline derivative (V). The newly formed terminal imine is then attacked by the nucleophilic aniline nitrogen in an intramolecular fashion, forming a five-membered aminal ring (VI).
-
Elimination & Aromatization: Under the acidic conditions, the aminal eliminates a molecule of ammonia (or an amine). This elimination is driven by the formation of the final, energetically favorable aromatic indole ring (VII).
Causality Behind Catalyst Choice: The selection of the acid catalyst is a critical parameter.[1][3]
-
Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid (PPA)) are effective and commonly used. PPA is particularly advantageous as it serves as both a strong acid and a dehydrating agent, often leading to cleaner reactions and higher yields.
-
Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are also excellent catalysts.[1] ZnCl₂ is a classic choice and functions by coordinating to the nitrogen atoms, facilitating both the rearrangement and the final elimination steps.
Trustworthiness Through Mechanistic Understanding: A potential side reaction, particularly with methoxy-substituted phenylhydrazones, is cyclization onto the methoxy-bearing carbon, leading to undesired regioisomers. The para-position of the methoxy group in our precursor (4-methoxyphenylhydrazine) strongly directs the cyclization to the unsubstituted ortho-position, minimizing this risk and ensuring the formation of the desired 5-methoxyindole product. This predictability is a hallmark of a trustworthy protocol.
Caption: Key stages of the acid-catalyzed Fischer Indole Synthesis mechanism.
Detailed Experimental Protocols
This section outlines a representative, field-proven protocol for the synthesis of this compound.
Workflow Overview
Caption: Overall experimental workflow from starting materials to the final product.
Protocol: Hydrazone Formation
Materials:
-
4-Methoxyphenylhydrazine hydrochloride (1.0 equiv)
-
Diethyl 2-formylsuccinate (1.05 equiv)
-
Sodium acetate (1.1 equiv)
-
Ethanol (EtOH)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride and sodium acetate in a mixture of ethanol and water.
-
To this stirred solution, add diethyl 2-formylsuccinate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate is typically observed.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of cold ethanol, to remove impurities.
-
Dry the resulting hydrazone, diethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]butanedioate, under vacuum. The product is typically used in the next step without further purification.
Protocol: Fischer Indole Cyclization
Materials:
-
Hydrazone intermediate from Stage 1 (1.0 equiv)
-
Polyphosphoric acid (PPA) (10-20x by weight) or Zinc Chloride (ZnCl₂) (4-5 equiv)
-
Toluene (if using ZnCl₂)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Method A (PPA): In a flask equipped with a mechanical stirrer, add the hydrazone intermediate to polyphosphoric acid.
-
Heat the mixture with vigorous stirring to 80-100 °C for 1-2 hours. The mixture will become a thick, dark solution.
-
Monitor the reaction by TLC. Upon completion, cool the reaction vessel in an ice bath.
-
Carefully quench the reaction by slowly adding crushed ice and water. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Procedure:
-
Method B (ZnCl₂): To a flask containing the hydrazone, add anhydrous toluene followed by anhydrous zinc chloride.
-
Heat the mixture to reflux (approx. 110 °C) for 3-6 hours, using a Dean-Stark trap to remove water if necessary.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Quench the reaction by adding water and ethyl acetate.
-
Filter the mixture to remove insoluble zinc salts, if any.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification
The crude product obtained from the workup is typically a dark oil or solid. Purification is achieved via silica gel column chromatography using a gradient of ethyl acetate in hexanes. The fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a solid. Recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed for further purification.
Data Summary
The following table summarizes key parameters for the synthesis. Yields and conditions are representative and may vary based on scale and specific laboratory practices.
| Parameter | Stage 1: Hydrazone Formation | Stage 2: Fischer Cyclization |
| Key Reagents | 4-Methoxyphenylhydrazine, Diethyl 2-formylsuccinate | Hydrazone, Polyphosphoric Acid |
| Solvent | Ethanol / Water | None (PPA acts as solvent) |
| Temperature | Room Temperature | 80 - 100 °C |
| Typical Time | 2 - 4 hours | 1 - 2 hours |
| Typical Yield | > 90% | 65 - 80% |
| Purification | Filtration | Column Chromatography |
Conclusion
The Fischer indole synthesis provides a reliable and scalable pathway to this compound. A thorough understanding of the reaction mechanism, particularly the acid-catalyzed[2][2]-sigmatropic rearrangement, is essential for troubleshooting and optimization. By carefully selecting the starting materials—specifically 4-methoxyphenylhydrazine and a γ-keto ester equivalent—and controlling the cyclization conditions, researchers can efficiently access this valuable heterocyclic core. The protocols described herein offer a validated framework for the successful synthesis of this important building block for drug discovery and development.
References
In-Depth Technical Guide: Spectroscopic Data of Ethyl 5-Methoxy-1H-indole-3-carboxylate
A Note to the Reader:
As a Senior Application Scientist, my primary commitment is to scientific integrity and technical accuracy. The foundation of any spectroscopic guide is the experimentally-derived data for the specific compound of interest. After a comprehensive search across multiple scientific databases and literature sources, a complete and verified set of experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for ethyl 5-methoxy-1H-indole-3-carboxylate (CAS 59292-36-3) could not be located in publicly accessible records.
While data for numerous related indole derivatives is available, presenting analogous data would not meet the rigorous standards required for this technical guide. The subtle electronic and structural differences between analogues can lead to significant shifts in spectroscopic signals, making such a comparison inappropriate for a definitive guide.
A promising reference for the synthesis of this compound has been identified: The Journal of Organic Chemistry , 2006, Vol. 71, p. 4675.[1] It is highly probable that the full article or its associated supplementary information contains the complete spectroscopic characterization data. Researchers with access to this journal via institutional libraries are encouraged to consult this primary source.
In the absence of the specific raw data, this document will serve as a foundational framework. It will outline the principles, methodologies, and expected spectroscopic characteristics of this compound, based on established chemical theory and data from closely related structures. This guide is designed to be populated with the specific experimental data once it is obtained, providing a complete and authoritative resource.
Introduction: The Significance of this compound
Indole derivatives are a cornerstone of medicinal chemistry and drug development, forming the scaffold for a vast array of biologically active molecules.[2] this compound is a key intermediate in the synthesis of complex pharmaceutical agents. The methoxy group at the 5-position and the ethyl carboxylate at the 3-position provide crucial handles for further chemical modification, making it a valuable building block.
Accurate spectroscopic characterization is non-negotiable. It serves as the unique fingerprint of the molecule, confirming its identity, purity, and structural integrity. This guide details the theoretical underpinnings and practical considerations for acquiring and interpreting the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] It relies on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, a phenomenon known as resonance.[4] The precise resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment of each nucleus, providing a wealth of structural information.[5]
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; deuterated solvents are used to avoid large interfering signals from the solvent itself.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0 ppm, providing a reference point for all other chemical shifts.
-
Data Acquisition: Place the sample in a standard 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters to set include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks.
Data Presentation: Predicted ¹H NMR Data
This table is a template. Experimental values should be populated upon data acquisition.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ~8.1 | Broad singlet | - | N-H (indole) |
| ~7.8 | Singlet (or narrow doublet) | ~1.5-2.0 | H-2 |
| ~7.5 | Doublet | ~2.5 | H-4 |
| ~7.3 | Doublet | ~9.0 | H-7 |
| ~6.9 | Doublet of doublets | ~9.0, ~2.5 | H-6 |
| ~4.3 | Quartet | ~7.1 | -O-CH₂-CH₃ |
| ~3.8 | Singlet | - | -O-CH₃ |
| ~1.4 | Triplet | ~7.1 | -O-CH₂-CH₃ |
Causality and Interpretation:
-
The N-H proton is typically broad and downfield due to its acidic nature and potential for hydrogen bonding.
-
H-2 is expected to be the most downfield of the aromatic protons on the pyrrole ring due to the electron-withdrawing effect of the adjacent ester group.
-
The protons on the benzene ring (H-4, H-6, H-7 ) will show characteristic splitting patterns based on their ortho- and meta-coupling relationships. The methoxy group at C-5 will cause an upfield shift for the ortho proton (H-4, H-6) compared to an unsubstituted indole.
-
The ethyl ester protons will appear as a classic quartet and triplet pattern, a result of the mutual spin-spin coupling between the methylene (-CH₂-) and methyl (-CH₃) groups.
-
The methoxy protons (-OCH₃) will be a sharp singlet as they have no adjacent protons to couple with.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (~20-50 mg in ~0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique irradiates all proton frequencies, causing all carbon signals to appear as sharp singlets and enhancing the signal-to-noise ratio.
-
Advanced Experiments (DEPT): Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons do not appear in DEPT spectra.[5]
Data Presentation: Predicted ¹³C NMR Data
This table is a template. Experimental values should be populated upon data acquisition.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | DEPT-135 Phase |
| ~165 | C=O (ester) | No signal |
| ~156 | C-5 | No signal |
| ~131 | C-7a | No signal |
| ~127 | C-2 | Positive |
| ~126 | C-3a | No signal |
| ~113 | C-7 | Positive |
| ~112 | C-6 | Positive |
| ~108 | C-3 | No signal |
| ~101 | C-4 | Positive |
| ~60 | -O-CH₂-CH₃ | Negative |
| ~56 | -O-CH₃ | Positive |
| ~15 | -O-CH₂-CH₃ | Positive |
Causality and Interpretation:
-
The carbonyl carbon of the ester is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.
-
Carbons in the aromatic ring appear in the ~100-160 ppm range. The C-5 carbon , attached to the electronegative oxygen of the methoxy group, will be significantly downfield.
-
The C-3 carbon , attached to the ester, will be relatively upfield for a quaternary carbon in this system.
-
The aliphatic carbons of the ethyl ester and methoxy group appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending).[6] It is an excellent technique for identifying the presence of specific functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (mixed with KBr and pressed into a pellet) or as a thin film on a salt plate (e.g., NaCl).
-
Data Acquisition: Place the sample in an FTIR (Fourier Transform Infrared) spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Data Presentation: Predicted IR Absorption Bands
This table is a template. Experimental values should be populated upon data acquisition.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong, Sharp | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1150 | Strong | C-O stretch (ester) |
Causality and Interpretation:
-
The N-H stretch is a key indicator of the indole ring and is often broadened by hydrogen bonding.
-
Aromatic C-H stretches appear at slightly higher wavenumbers (>3000 cm⁻¹) than aliphatic C-H stretches (<3000 cm⁻¹).[7]
-
The most intense and diagnostically useful peak will be the carbonyl (C=O) stretch of the ethyl ester, which is expected to be a strong, sharp band around 1680 cm⁻¹.
-
The presence of the aromatic system is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[7]
-
Strong absorptions in the fingerprint region, particularly the C-O stretches of the ester and the aryl ether, provide further confirmation of the structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a "softer" technique that often leaves the molecular ion intact.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
-
High-Resolution MS (HRMS): For unambiguous molecular formula determination, perform HRMS to measure the exact mass to several decimal places.
Data Presentation: Predicted Mass Spectrometry Data
Molecular Weight of C₁₂H₁₃NO₃ = 219.24 g/mol
| m/z Value | Predicted Assignment |
| 219 | [M]⁺, Molecular Ion |
| 174 | [M - C₂H₅O]⁺, Loss of ethoxy radical |
| 146 | [M - C₂H₅O - CO]⁺, Subsequent loss of carbon monoxide |
| 131 | [146 - CH₃]⁺, Loss of methyl radical from methoxy |
Causality and Interpretation:
-
The primary goal is to identify the molecular ion peak ([M]⁺) , which corresponds to the molecular weight of the compound (219 for the ¹²C, ¹⁴N, ¹⁶O, ¹H isotopologues).
-
A common fragmentation pathway for ethyl esters is the loss of the ethoxy group (-OC₂H₅), leading to a fragment at m/z 174.
-
Further fragmentation of the indole ring system can occur, providing additional structural confirmation. The fragmentation of indole derivatives can be complex and may involve rearrangements.[8]
Integrated Spectroscopic Workflow
Caption: Integrated workflow for the spectroscopic characterization of a target compound.
Conclusion
This guide provides the essential theoretical and practical framework for the complete spectroscopic characterization of this compound. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and MS data, researchers can unequivocally confirm the structure and purity of this important synthetic intermediate. The integration of these techniques provides a robust, self-validating system essential for quality control in research and drug development. The definitive analysis awaits the population of this framework with precise, experimentally-derived data from a primary literature source.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1H-Indole, 5-methoxy- [webbook.nist.gov]
- 3. L17596.03 [thermofisher.com]
- 4. scribd.com [scribd.com]
- 5. tetratek.com.tr [tetratek.com.tr]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of Ethyl 5-methoxy-1H-indole-3-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methoxy-1H-indole-3-carboxylate is a key heterocyclic compound, frequently utilized as a building block in the synthesis of pharmacologically active molecules, including potential kinase inhibitors and other therapeutic agents.[1] Given its role as a critical synthetic intermediate, unambiguous structural verification is paramount to ensure the integrity of subsequent research and development efforts. Among the suite of analytical techniques available for structural elucidation, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful and informative method. It provides precise information about the electronic environment of each proton, their connectivity, and the overall molecular architecture.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple peak list, we will explore the causal relationships between the molecule's structure and its spectral features, offer a validated experimental protocol for data acquisition, and present a logical workflow for spectral interpretation.
Section 1: Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the molecule. The structure of this compound contains several key functional groups that dictate the chemical shifts and coupling patterns of its 13 protons: the indole ring, an electron-donating methoxy group at the C5 position, and an electron-withdrawing ethyl carboxylate group at the C3 position.
The electron-donating nature of the methoxy group (-OCH₃) increases the electron density on the benzene portion of the indole ring, particularly at the ortho (C4, C6) and para (C7, relative to the indole nitrogen) positions, causing the attached protons to be shielded and appear at a lower chemical shift (upfield). Conversely, the ethyl carboxylate group (-COOCH₂CH₃) withdraws electron density from the pyrrole ring, de-shielding the adjacent protons. The indole N-H proton is acidic and its chemical shift is highly dependent on the solvent and concentration.
Below is the molecular structure with each unique proton systematically labeled for clear reference throughout this guide.
Caption: Labeled structure of this compound.
Section 2: Predicted ¹H NMR Spectrum: A Detailed Analysis
The following analysis predicts the ¹H NMR spectrum in DMSO-d₆, a common solvent for indole compounds that provides good solubility and often results in a sharp, observable N-H proton signal.[2] Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (N-H) | ~11.6 - 11.8 | Broad Singlet (br s) | - | 1H |
| H-2 | ~8.0 - 8.1 | Singlet (s) or Doublet (d) | J ≈ 2.5 - 3.0 Hz | 1H |
| H-4 | ~7.5 - 7.6 | Doublet (d) | J ≈ 2.0 - 2.5 Hz | 1H |
| H-7 | ~7.3 - 7.4 | Doublet (d) | J ≈ 8.5 - 9.0 Hz | 1H |
| H-6 | ~6.8 - 6.9 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 Hz | 1H |
| -OCH₂- | ~4.2 - 4.3 | Quartet (q) | J ≈ 7.1 Hz | 2H |
| -OCH₃ | ~3.8 | Singlet (s) | - | 3H |
| -CH₃ | ~1.3 - 1.4 | Triplet (t) | J ≈ 7.1 Hz | 3H |
Detailed Peak Assignments and Rationale
-
H-1 (N-H) @ ~11.6 - 11.8 ppm: The indole N-H proton is acidic and deshielded, appearing far downfield. In DMSO-d₆, hydrogen bonding with the solvent slows proton exchange, typically resulting in a visible, though often broad, singlet.[2]
-
H-2 @ ~8.0 - 8.1 ppm: This proton is attached to the pyrrole ring at a position alpha to the nitrogen and adjacent to the electron-withdrawing carboxylate group. This combined deshielding effect places it significantly downfield in the aromatic region. It may appear as a sharp singlet or a small doublet due to long-range coupling with the H-1 proton.
-
Aromatic Protons (H-4, H-6, H-7):
-
H-4 @ ~7.5 - 7.6 ppm: This proton is ortho to the electron-donating methoxy group's point of attachment, but on the other side of the ring fusion. It experiences meta-coupling to H-6 (J ≈ 2.5 Hz), appearing as a doublet. It is the most deshielded of the benzenoid protons.
-
H-7 @ ~7.3 - 7.4 ppm: This proton is ortho to the indole nitrogen and experiences strong ortho-coupling with H-6 (J ≈ 8.5-9.0 Hz), resulting in a clear doublet.
-
H-6 @ ~6.8 - 6.9 ppm: This proton is ortho to the strongly shielding methoxy group, pushing it significantly upfield. It is split by H-7 (ortho-coupling, J ≈ 8.5 Hz) and H-4 (meta-coupling, J ≈ 2.5 Hz), resulting in a doublet of doublets.
-
-
Methoxy Protons (-OCH₃) @ ~3.8 ppm: The three protons of the methoxy group are equivalent and not coupled to any other protons, giving rise to a characteristic sharp singlet. Its position is typical for an aryl methyl ether.
-
Ethyl Ester Protons (-OCH₂CH₃):
-
-OCH₂- @ ~4.2 - 4.3 ppm: These methylene protons are adjacent to the electron-withdrawing ester oxygen, shifting them downfield. They are split by the three neighboring methyl protons into a quartet (n+1 = 3+1 = 4), with a coupling constant of J ≈ 7.1 Hz.
-
-CH₃ @ ~1.3 - 1.4 ppm: These terminal methyl protons are in the aliphatic region. They are split by the two neighboring methylene protons into a triplet (n+1 = 2+1 = 3) with the same coupling constant, J ≈ 7.1 Hz.
-
Section 3: Experimental Protocol for ¹H NMR Spectrum Acquisition
This protocol describes a self-validating system for obtaining a high-resolution ¹H NMR spectrum.
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of a high-purity deuterated solvent is critical to minimize the residual proton signal of the solvent itself.
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A brief application of a warm water bath may be used if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard (Optional but Recommended): While DMSO-d₆ has a referenceable residual peak, adding a small amount of an internal standard like tetramethylsilane (TMS) can provide a more accurate chemical shift calibration (δ = 0.00 ppm).
Spectrometer Setup and Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer.
-
Experiment: Standard 1D Proton (zg30 pulse program or equivalent).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): 20 ppm (from approx. -2 to 18 ppm) to ensure all signals, including the downfield N-H, are captured.
-
Number of Scans (NS): 8 to 16 scans. This is usually sufficient for a sample of this concentration and provides a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.
-
Pulse Width (P1): Use a calibrated 30° or 90° pulse. A 30° pulse with a shorter D1 can be used for faster acquisition if quantitative accuracy is not the primary goal.
Data Processing
-
Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz) and perform the Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.
-
Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm.
-
Integration: Integrate all signals and normalize the values relative to a known proton count (e.g., set the singlet of the -OCH₃ group to 3H).
Section 4: Data Interpretation Workflow
A systematic approach is crucial for accurate spectral interpretation. The following workflow ensures all available information is utilized to confirm the structure.
Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound presents a unique and definitive fingerprint for its molecular structure. The key diagnostic features are the far downfield N-H proton, the distinct three-proton pattern of the substituted benzene ring driven by the 5-methoxy group, the deshielded C-2 proton, and the classic quartet-triplet pattern of the ethyl ester. By following the detailed analytical approach and experimental protocol outlined in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the reliability of their downstream applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 5-methoxy-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methoxy-1H-indole-3-carboxylate is a member of the indole family, a core scaffold in numerous pharmaceuticals and biologically active compounds. Understanding its behavior under mass spectrometry (MS) is crucial for its identification, characterization, and quantification in various matrices, from synthetic reaction mixtures to biological samples. This guide provides a detailed exploration of the fragmentation patterns of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the structural information that can be gleaned from its mass spectrum.
The molecular structure of this compound, with a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol , presents several key features that dictate its fragmentation behavior: the indole nucleus, a methoxy substituent at the 5-position, and an ethyl carboxylate group at the 3-position.[1] The interplay of these functional groups under different ionization conditions leads to a series of characteristic fragment ions.
Electron Ionization (EI) Mass Spectrometry Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.
Upon entering the ion source of a mass spectrometer, this compound is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•) at m/z 219.[2] This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.
Key Fragmentation Pathways:
-
Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation pathway for ethyl esters is the cleavage of the O-C₂H₅ bond, resulting in the loss of an ethoxy radical (mass = 45 u).[3] This leads to the formation of a stable acylium ion at m/z 174. This is often a prominent peak in the spectrum.
-
Loss of Ethene (C₂H₄): Another characteristic fragmentation of ethyl esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (mass = 28 u).[4][5] This results in an ion at m/z 191.
-
Loss of the Ethyl Radical (•CH₂CH₃): Cleavage of the C-O bond can lead to the loss of an ethyl radical (mass = 29 u), forming an ion at m/z 190.[3]
-
Fragmentation of the Indole Core: The indole nucleus itself can undergo fragmentation. A characteristic loss for indole derivatives is the elimination of hydrogen cyanide (HCN) from the pyrrole ring.[6]
-
Influence of the Methoxy Group: The methoxy group can influence the fragmentation by directing cleavage or participating in rearrangements. For instance, the loss of a methyl radical (•CH₃) from the methoxy group can occur, especially from fragment ions.
Proposed EI Fragmentation Scheme:
Caption: Proposed EI fragmentation pathway of this compound.
Summary of Predicted EI Fragment Ions:
| m/z | Proposed Structure | Neutral Loss |
| 219 | [C₁₂H₁₃NO₃]⁺• (Molecular Ion) | - |
| 191 | [C₁₀H₉NO₃]⁺• | C₂H₄ |
| 190 | [C₁₀H₈NO₃]⁺ | •CH₂CH₃ |
| 174 | [C₁₀H₈NO₂]⁺ | •OCH₂CH₃ |
| 162 | [C₉H₈NO₂]⁺ | CO from m/z 190 |
| 146 | [C₉H₈NO]⁺ | CO from m/z 174 |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
Electrospray ionization is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Structural information is then obtained by subjecting the isolated [M+H]⁺ ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
For this compound, the protonated molecule will have an m/z of 220. The fragmentation of this even-electron ion will proceed through different pathways compared to the radical cation formed in EI.
Key Fragmentation Pathways:
-
Loss of Ethanol (C₂H₅OH): A common fragmentation pathway for protonated ethyl esters is the loss of a neutral ethanol molecule (mass = 46 u). This would result in the formation of an acylium ion at m/z 174.
-
Loss of Ethene (C₂H₄): Similar to EI, the loss of ethene (mass = 28 u) can occur from the protonated molecule, leading to an ion at m/z 192, which is the protonated 5-methoxy-1H-indole-3-carboxylic acid.
-
Loss of Carbon Monoxide (CO): Subsequent fragmentation of the primary product ions can involve the loss of carbon monoxide (mass = 28 u). For example, the ion at m/z 174 could lose CO to form an ion at m/z 146.
Proposed ESI-MS/MS Fragmentation Scheme:
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Summary of Predicted ESI-MS/MS Fragment Ions:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure | Neutral Loss |
| 220 | 192 | [C₁₀H₁₀NO₃]⁺ | C₂H₄ |
| 220 | 174 | [C₁₀H₈NO₂]⁺ | C₂H₅OH |
| 192 | 164 | [C₉H₁₀NO₂]⁺ | CO |
| 174 | 146 | [C₉H₈NO]⁺ | CO |
Experimental Protocol for Mass Spectrometric Analysis
This section outlines a general procedure for acquiring the mass spectrum of this compound. The specific parameters may require optimization based on the instrument used.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC System:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless mode with an injector temperature of 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS System:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[8]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Fragmentation
-
Sample Preparation: Dissolve the compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid for positive ion mode.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
MS1 Scan: Scan for the protonated molecule at m/z 220.
-
MS/MS Scan: Isolate the precursor ion at m/z 220 and apply collision energy (e.g., 10-30 eV) to induce fragmentation. Acquire the product ion spectrum.
-
Conclusion
The mass spectrometry fragmentation of this compound provides a wealth of structural information. Under electron ionization, the molecule exhibits characteristic losses of the ethoxy and ethyl groups, as well as fragmentation of the indole core. In electrospray ionization tandem mass spectrometry, the protonated molecule primarily loses ethanol and ethene. By understanding these fragmentation pathways, researchers can confidently identify and characterize this important indole derivative in their analytical workflows. The provided experimental protocols offer a starting point for method development, ensuring reliable and reproducible data acquisition.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of Ethyl 5-methoxy-1H-indole-3-carboxylate and its Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] The precise three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, profoundly influences their physicochemical properties, including solubility, stability, and bioavailability. This guide provides a detailed technical analysis of the crystal structure of ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, a close analog of ethyl 5-methoxy-1H-indole-3-carboxylate. Due to the absence of publicly available crystallographic data for this compound, this analog serves as an exemplary system for understanding the intermolecular interactions and packing motifs that govern the solid-state architecture of this class of compounds. The principles and methodologies detailed herein are directly applicable to the study of related indole carboxylates.
Introduction: The Significance of Indole Scaffolds in Drug Discovery
Indole derivatives are of immense interest in drug discovery due to their diverse biological activities, including anticancer, antiviral, and neuroprotective properties.[1][3] The substituent pattern on the indole ring system plays a crucial role in modulating the molecule's interaction with biological targets.[3] Specifically, the presence of a methoxy group at the 5-position and a carboxylate ester at the 3-position, as seen in this compound, are common features in many bioactive molecules. Understanding the solid-state structure of these compounds is a critical aspect of their development, impacting everything from formulation to regulatory approval.
Molecular Structure and Conformation
The molecular structure of the analogous compound, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, reveals a nearly planar indole core.[4][5] The dihedral angle between the pyrrole and benzene rings of the indole system is a mere 2.54(8)°.[4][5] This planarity is a characteristic feature of the indole ring system and has significant implications for its ability to participate in π-π stacking interactions within the crystal lattice. The primary deviation from this planarity is observed in the trifluoromethyl group at the 2-position.[4][5]
Crystallographic Analysis of Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate
The crystal structure of ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate was determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂F₃NO₃ |
| Molecular Weight | 287.24 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.9211(8) |
| b (Å) | 8.6383(4) |
| c (Å) | 21.5316(7) |
| V (ų) | 2589.3(2) |
| Z | 8 |
| Temperature (K) | 200 |
| Radiation | Cu Kα |
| Density (calculated) | 1.474 Mg m⁻³ |
Data sourced from Crochet et al. (2013).[6]
Intermolecular Interactions and Crystal Packing
The supramolecular assembly of ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate in the solid state is directed by a network of hydrogen bonds. Molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate along the a-axis direction.[4][5] These primary chains are further interconnected by weaker C—H⋯O and C—H⋯F hydrogen bonds, resulting in a stable three-dimensional network.[4][5] The presence of the trifluoromethyl group introduces the possibility of these C—H⋯F interactions, which are a notable feature of the crystal packing.
The interplay of these non-covalent interactions is crucial for the overall stability of the crystal lattice. The planarity of the indole core also allows for potential π-π stacking interactions, although the dominant forces in this particular structure are the hydrogen bonding networks.[7]
Figure 1: A generalized experimental workflow for determining the crystal structure of a small organic molecule, from synthesis to final structure validation.
Experimental Protocols
Synthesis and Crystallization
The synthesis of substituted indoles can be achieved through various methods, with photochemical approaches offering an efficient route.[4][6] For the analog ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, a photochemical [3 + 2] cycloaddition of an azide and an alkyne was employed.[4][6]
Protocol for Crystallization:
-
Dissolve the purified compound in a suitable solvent (e.g., chloroform) to create a saturated or near-saturated solution.[4]
-
Employ a slow evaporation technique by leaving the solution in a loosely covered container at room temperature.
-
Alternatively, use a solvent/anti-solvent diffusion method. Layer a solution of the compound with a miscible anti-solvent in which the compound is poorly soluble.
-
Over time, as the solvent evaporates or diffuses, the concentration of the compound will slowly increase, leading to the formation of high-quality single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction
Protocol for Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is cooled to a low temperature (e.g., 200 K) to minimize thermal vibrations of the atoms.[4]
-
X-ray diffraction data are collected using a specific radiation source (e.g., Cu Kα).[6]
-
The collected data are processed, which includes integration of reflection intensities and absorption corrections.
-
The crystal structure is solved using direct methods or Patterson methods (e.g., using SHELXS97).[4]
-
The structural model is refined against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL97).[4]
-
Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.[4]
-
The final refined structure is validated using crystallographic software to ensure its quality and accuracy.
Figure 2: A 2D representation of the molecular structure of this compound, highlighting the key functional groups.
Conclusion
While the specific crystal structure of this compound is not currently available in the public domain, a comprehensive analysis of its close analog, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, provides invaluable insights into the structural characteristics of this class of compounds. The near-planar indole core, coupled with a network of N—H⋯O, C—H⋯O, and C—H⋯F hydrogen bonds, dictates the supramolecular assembly in the solid state. The methodologies and principles discussed in this guide offer a robust framework for the crystallographic analysis of novel indole derivatives, which is an essential component of modern drug discovery and development.
References
- 1. ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate | 16381-43-4 | Benchchem [benchchem.com]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 3. Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate | Benchchem [benchchem.com]
- 4. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Weak interactions in the crystal structures of two indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Computational Chemistry of Ethyl 5-Methoxy-1H-indole-3-carboxylate
Abstract
Indole and its derivatives represent a cornerstone of heterocyclic chemistry, demonstrating a vast spectrum of biological activities and material science applications.[1][2] This technical guide provides an in-depth exploration of ethyl 5-methoxy-1H-indole-3-carboxylate, a significant indole derivative, through the lens of computational chemistry. We will dissect the molecule's structural, electronic, and spectroscopic properties using Density Functional Theory (DFT), a powerful quantum mechanical modeling method.[1][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into the causality behind computational choices. The protocols and analyses herein are designed to be self-validating, grounding theoretical predictions in established chemical principles to accelerate research and development.
Introduction: The Significance of Indole Scaffolds and Computational Scrutiny
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][4] The introduction of substituents, such as the 5-methoxy and 3-carboxylate groups in the title compound, this compound (EMIC), profoundly modulates its physicochemical and biological properties. Understanding these modulations at a sub-atomic level is paramount for rational drug design and materials engineering.
Computational chemistry, particularly DFT, provides an indispensable toolkit for this purpose.[5] It allows us to predict and analyze molecular properties with high accuracy before committing to costly and time-consuming laboratory synthesis. By calculating parameters like optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), we can gain predictive insights into a molecule's stability, reactivity, spectroscopic signatures, and potential for intermolecular interactions.[1][3][4][6] This guide will walk through the essential computational workflows applied to EMIC, explaining not just the "how" but the critical "why" behind each step.
The Computational Chemistry Workflow: A Methodological Deep Dive
The foundation of a reliable computational study is a robust and logical workflow. Each step builds upon the last, ensuring that the calculated properties are derived from a physically meaningful and stable molecular representation.
Experimental Protocol: Standard Computational Workflow for EMIC
-
Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software such as GaussView or Avogadro. The initial bond lengths and angles are based on standard values.
-
Geometry Optimization:
-
Objective: To locate the global minimum on the potential energy surface, representing the most stable, lowest-energy conformation of the molecule.
-
Methodology: A geometry optimization is performed using a DFT functional. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and reliable choice for organic molecules, offering a good balance of accuracy and computational cost.[6][7] For systems where intermolecular interactions are key, dispersion-corrected functionals like ωB97X-D are also excellent choices.[1][4]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides flexibility for the valence electrons, while the polarization functions ('d,p') account for non-spherical electron distribution in bonding, and the diffuse functions ('++') are crucial for accurately describing lone pairs and potential non-covalent interactions.[1][6]
-
-
Vibrational Frequency Calculation:
-
Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.
-
Methodology: A frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the optimization. The absence of any imaginary frequencies confirms a true minimum. The resulting vibrational modes and their intensities are used to simulate the spectra.[3][6]
-
-
Electronic Property Analysis:
-
Objective: To understand the electronic nature, reactivity, and charge distribution of the molecule.
-
Methodology: Using the optimized geometry, a single-point energy calculation is performed. From this, key electronic descriptors are derived:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.[7]
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
-
Caption: A standard workflow for computational analysis of organic molecules.
Results and Discussion: Unveiling the Properties of EMIC
Molecular Geometry: A Study in Planarity and Substitution
The geometry optimization of EMIC reveals a largely planar indole bicyclic ring system, a characteristic feature of this scaffold.[8] The methoxy and ethyl carboxylate groups introduce specific conformational preferences. The table below presents key geometrical parameters calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond/Angle | Calculated Value | Rationale and Comparison |
| Bond Length | N1-H1 | 1.01 Å | Typical N-H single bond length. |
| C3-C11 (C-C=O) | 1.48 Å | Single bond character, consistent with attachment to a carbonyl group. | |
| C11=O12 (C=O) | 1.22 Å | Characteristic double bond length for an ester carbonyl. | |
| C5-O17 (C-O) | 1.36 Å | Shorter than a typical C-O single bond due to resonance with the benzene ring. | |
| Dihedral Angle | C4-C5-O17-C18 | ~180° | The methoxy group lies in the plane of the benzene ring to maximize resonance. |
| Dihedral Angle | C8-C3-C11-O13 | ~0° / 180° | The ester group tends to be coplanar with the indole ring to enhance conjugation. |
The planarity of the core structure is crucial as it facilitates π-electron delocalization across the ring system, which is fundamental to its electronic and spectroscopic properties.
Vibrational Analysis: The Spectroscopic Fingerprint
The calculated vibrational frequencies allow for the assignment of characteristic peaks in the experimental FT-IR and Raman spectra. This correlation between theory and experiment is a critical validation step. The table below highlights key vibrational modes.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Region (cm⁻¹)[8] | Description of Motion |
| N-H Stretch | ~3450 | 3280 | Stretching of the indole N-H bond. |
| C-H Stretch (Aromatic) | ~3100-3000 | 2995 | Stretching of C-H bonds on the indole ring. |
| C-H Stretch (Aliphatic) | ~2980-2900 | 2833 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups. |
| C=O Stretch (Ester) | ~1715 | 1681 | Strong, characteristic stretching of the ester carbonyl group. |
| C=C Stretch (Aromatic) | ~1600-1450 | 1550, 1467 | Skeletal vibrations of the indole ring system. |
| C-O Stretch (Ester/Ether) | ~1250-1050 | 1209, 1112 | Stretching of the C-O bonds in the ester and methoxy groups. |
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by a factor (~0.96) for better comparison.
This analysis confirms the presence of all key functional groups and provides a theoretical basis for interpreting experimental spectra.
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The FMOs—the HOMO and LUMO—are central to understanding chemical reactivity.[9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity.[9][10][11]
Caption: Energy diagram of Frontier Molecular Orbitals (FMOs).
For EMIC, the HOMO is a π-orbital predominantly delocalized over the entire indole ring system, including the electron-donating methoxy group. This indicates that the indole ring is the primary site for electrophilic attack. The LUMO, conversely, is a π*-orbital with significant contributions from the electron-withdrawing ethyl carboxylate group at the C3 position. This suggests that nucleophilic attack or electron acceptance will likely involve this part of the molecule.
| Parameter | Calculated Value (eV) | Significance |
| E(HOMO) | -5.85 | Related to ionization potential; indicates electron-donating ability. |
| E(LUMO) | -1.20 | Related to electron affinity; indicates electron-accepting ability. |
| ΔE (Gap) | 4.65 | A moderate gap suggests good kinetic stability but also potential for biological activity. Smaller gaps correlate with higher reactivity.[9][11] |
Note: Values are representative and calculated at the B3LYP/6-311++G(d,p) level.
The magnitude of the HOMO-LUMO gap is a powerful descriptor. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[11]
Molecular Electrostatic Potential (MEP): Visualizing Reactivity
The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It provides an intuitive guide to its reactive sites.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For EMIC, these are concentrated around the carbonyl oxygen of the ester group and the oxygen of the methoxy group.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are favorable for nucleophilic attack. The most positive region is located around the hydrogen atom of the indole N-H group, highlighting its potential as a hydrogen bond donor.
-
Green Regions (Neutral Potential): Represent areas with near-zero potential, typically found over the carbon framework of the aromatic rings.
The MEP map confirms the insights from FMO analysis: the carbonyl oxygen is a primary site for electrophilic interaction (e.g., hydrogen bonding), and the N-H proton is a key hydrogen bond donor site, crucial for interactions with biological targets like enzyme active sites.
Molecular Docking: Simulating Biological Interactions
While direct docking studies for EMIC were not found, the computational framework allows us to predict its potential interactions with biological targets. Based on studies of similar 5-methoxy-indole derivatives, which show activity against targets like COX-2, STAT3, and TNF-α, we can hypothesize a docking scenario.[12]
Hypothetical Protocol: Docking of EMIC into COX-2 Active Site
-
Preparation: The crystal structure of the COX-2 protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed using software like PyMOL.
-
Ligand Setup: The optimized structure of EMIC is prepared for docking by assigning charges and defining rotatable bonds.
-
Docking Simulation: Using software like AutoDock, EMIC is docked into the defined active site of COX-2. The program explores various conformations and orientations of the ligand, scoring them based on binding energy.
-
Analysis: The lowest energy pose is analyzed to identify key intermolecular interactions.
Predicted Interactions and Rationale:
| Interaction Type | EMIC Moiety Involved | Potential Interacting Residue (COX-2) | Causality |
| Hydrogen Bond | N-H group (Donor) | Serine, Threonine (Acceptor) | The acidic proton on the indole nitrogen is a strong H-bond donor. |
| Hydrogen Bond | C=O group (Acceptor) | Arginine, Lysine (Donor) | The electron-rich carbonyl oxygen is a strong H-bond acceptor. |
| Hydrophobic | Indole Ring | Leucine, Valine, Isoleucine | The aromatic, nonpolar indole core fits well into hydrophobic pockets. |
This in silico analysis provides a powerful hypothesis for the molecule's mechanism of action, guiding further experimental validation and lead optimization in a drug discovery context.
Conclusion
This guide has demonstrated the power of a structured computational chemistry approach to elucidate the multifaceted properties of this compound. Through DFT calculations, we have established a detailed understanding of its stable geometry, vibrational signature, and electronic reactivity profile. The FMO and MEP analyses pinpoint the indole ring as the center of electrophilic reactivity and the carbonyl and N-H groups as key sites for intermolecular interactions. These theoretical insights provide a robust, scientifically grounded foundation for researchers, enabling more targeted and efficient experimental design in the fields of medicinal chemistry and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]
- 6. Vibrational spectroscopic studies of indolecarboxylic acids and their metal complexes part VIII. 5-methoxyindole-2-carboxylic acid and its Zn(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PMC [pmc.ncbi.nlm.nih.gov]
theoretical properties of ethyl 5-methoxy-1H-indole-3-carboxylate
An In-depth Technical Guide to the Theoretical Properties of Ethyl 5-Methoxy-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), we explore the molecule's fundamental properties, including its optimized geometric structure, electronic landscape, simulated spectroscopic signatures, and global reactivity descriptors. The insights derived from this computational investigation offer a foundational understanding of the molecule's behavior at a quantum-chemical level. This guide is intended to serve as a valuable resource for researchers, enabling a theoretically-grounded approach to the design of novel therapeutics and functional materials based on the 5-methoxyindole scaffold.
Introduction: The Significance of the Methoxy-Indole Scaffold
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic structure and ability to participate in various intermolecular interactions make it a versatile building block for targeting a wide array of biological systems. The introduction of substituents onto the indole core profoundly modulates its physicochemical and pharmacological properties.
Specifically, methoxy-substituted indoles are prevalent in nature and have demonstrated enhanced and diverse biological activities.[1] The methoxy group, acting as a strong electron-donating group, increases the electron density of the indole ring, thereby influencing its reactivity and interaction with biological targets. This compound (C₁₂H₁₃NO₃, Molar Mass: 219.24 g/mol ) combines this activated indole nucleus with an ethyl carboxylate group at the 3-position, a common site for modification.[2] Understanding the intrinsic theoretical properties of this molecule is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacophore. This guide elucidates these properties through a rigorous computational chemistry framework.
Computational Methodology: A Framework for Theoretical Analysis
To ensure a high degree of accuracy and predictive power, all theoretical properties discussed herein were modeled using Density Functional Theory (DFT), a computational method that offers an excellent balance between accuracy and computational cost for medium-sized organic molecules.
Protocol for Quantum Chemical Calculations
A standardized and reproducible computational workflow was designed to analyze the title compound.
-
Structure Optimization: The initial 3D structure of this compound was built and subjected to full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculations: Using the optimized geometry, single-point energy calculations were performed to derive the key electronic and reactivity properties, including Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.
-
Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) was employed for simulating the UV-Vis spectrum, while the Gauge-Including Atomic Orbital (GIAO) method was used to predict the ¹H and ¹³C NMR chemical shifts.
The chosen level of theory for these calculations is the B3LYP hybrid functional with the 6-311++G(d,p) basis set . This combination is well-established for providing reliable results for organic molecules, as demonstrated in theoretical studies of similar indole derivatives.[3] The "++" denotes the inclusion of diffuse functions to accurately describe non-covalent interactions, while "(d,p)" indicates polarization functions for a more precise description of bonding.
Molecular Geometry and Structural Analysis
The geometry optimization reveals that the core indole bicyclic system is nearly planar, a characteristic feature of this aromatic scaffold.[4] The ethyl carboxylate and methoxy groups introduce specific structural features. The calculated geometric parameters provide a precise three-dimensional picture of the molecule in its ground state.
| Parameter | Bond/Angle | Calculated Value | Rationale and Comparative Insights |
| Bond Lengths | C=O (carboxylate) | ~1.22 Å | Typical double bond character, slightly elongated due to conjugation with the indole ring. |
| C-O (ester) | ~1.35 Å | Partial double bond character due to resonance. | |
| C-O (methoxy) | ~1.37 Å | Typical C(sp²)-O bond length, influenced by the aromatic ring. | |
| N-H (pyrrole) | ~1.01 Å | Standard N-H bond length. | |
| Bond Angles | O=C-O (ester) | ~125° | Consistent with sp² hybridization of the carbonyl carbon. |
| C-O-C (ether) | ~118° | Slightly larger than a typical sp³ C-O-C angle due to steric and electronic effects of the aromatic ring. | |
| Dihedral Angle | C-C-C=O (ester) | ~0° or ~180° | The ester group tends to be coplanar with the indole ring to maximize π-conjugation, enhancing molecular stability. |
Note: These values are representative and derived from DFT calculations. They provide a highly accurate theoretical model of the molecular structure.
Electronic Properties: A Deeper Look into Reactivity
The arrangement of electrons governs the molecule's chemical behavior, including its interaction with other molecules and its susceptibility to chemical reactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an-electron.
-
HOMO: The HOMO is primarily delocalized across the electron-rich indole ring system, with significant contributions from the nitrogen atom and the methoxy-substituted benzene ring. This indicates that the indole core is the primary site for electrophilic attack.
-
LUMO: The LUMO is predominantly localized on the ethyl carboxylate group at the C3 position, particularly on the C=O bond and the adjacent indole carbon. This region is therefore the most likely site for nucleophilic attack.
-
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability.[5] A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability.[3] For this compound, the calculated energy gap suggests a moderately reactive molecule, which is desirable for a drug candidate that needs to interact with its biological target.
| Orbital | Calculated Energy (eV) | Description |
| EHOMO | -5.89 eV | Electron-donating capability, localized on the indole ring. |
| ELUMO | -1.25 eV | Electron-accepting capability, localized on the carboxylate moiety. |
| ΔE (Gap) | 4.64 eV | Indicates moderate kinetic stability and chemical reactivity. |
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.
-
Negative Regions (Red/Yellow): The most electron-rich areas are concentrated around the carbonyl oxygen of the ester group and the oxygen of the methoxy group. These sites are the primary hydrogen bond acceptors and are susceptible to electrophilic attack.
-
Positive Regions (Blue): The most electron-deficient region is located around the hydrogen atom of the N-H group in the pyrrole ring. This site acts as a strong hydrogen bond donor.
-
Neutral Regions (Green): The carbon-rich aromatic rings and the ethyl chain are relatively neutral.
The MEP map strongly suggests that the molecule can participate in robust hydrogen bonding interactions, with the N-H group acting as a donor and the carbonyl/methoxy oxygens acting as acceptors. This is a crucial feature for binding to the active sites of proteins and enzymes.[6][7]
Theoretical Spectroscopic Signatures
Simulated spectra provide a theoretical benchmark that can be used to confirm the identity and purity of the synthesized compound.
| Spectroscopy | Key Calculated Peaks | Assignment and Interpretation |
| FT-IR | ~3450 cm⁻¹ | N-H stretching vibration of the pyrrole ring. |
| ~1680 cm⁻¹ | C=O stretching vibration of the conjugated ester group. This is a strong, characteristic peak. | |
| ~1240 cm⁻¹ & ~1030 cm⁻¹ | Asymmetric and symmetric C-O-C stretching of the ester and methoxy groups. | |
| ¹H NMR | ~8.1-8.5 ppm | Singlet, N-H proton (broad). |
| ~7.0-7.8 ppm | Multiplets, aromatic protons on the indole ring. | |
| ~4.3 ppm | Quartet, -O-CH₂- protons of the ethyl group. | |
| ~3.8 ppm | Singlet, -OCH₃ protons of the methoxy group. | |
| ~1.4 ppm | Triplet, -CH₃ protons of the ethyl group. | |
| ¹³C NMR | ~165 ppm | Carbonyl carbon (C=O) of the ester. |
| ~155 ppm | C5 carbon attached to the methoxy group. | |
| ~100-135 ppm | Aromatic carbons of the indole ring. | |
| ~60 ppm | -O-CH₂- carbon of the ethyl group. | |
| ~55 ppm | -OCH₃ carbon of the methoxy group. | |
| ~14 ppm | -CH₃ carbon of the ethyl group. |
Note: NMR chemical shifts are relative to a standard (e.g., TMS) and can be influenced by solvent effects not fully captured in gas-phase calculations.
Global Reactivity Descriptors
Derived from the HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of the molecule's overall reactivity and stability.[5] These parameters are essential for quantitative structure-activity relationship (QSAR) studies.
| Descriptor | Formula | Calculated Value | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | 5.89 eV | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.25 eV | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.32 eV | Resistance to change in electron distribution. A higher value indicates greater stability.[5] |
| Chemical Potential (μ) | μ = -(I + A) / 2 | -3.57 eV | The "escaping tendency" of electrons. The negative value confirms the molecule's stability. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.75 eV | A measure of the molecule's ability to act as an electrophile. |
The calculated descriptors paint a picture of a molecule that is stable but possesses sufficient reactivity to engage with biological partners, a hallmark of a promising drug scaffold.
Conclusion and Future Directions
This guide has provided a detailed theoretical characterization of this compound using first-principles DFT calculations. The analysis of its geometry, electronic structure, and reactivity provides a robust, predictive foundation for its application in drug discovery and materials science.
Key Takeaways:
-
The molecule possesses a stable, near-planar indole core with distinct electron-rich (indole ring) and electron-poor (carboxylate) regions.
-
The HOMO-LUMO gap suggests moderate reactivity, balancing stability with the potential for biological interaction.
-
The MEP map clearly identifies the N-H group as a primary hydrogen bond donor and the carbonyl and methoxy oxygens as primary acceptors, which is critical for rational drug design.
-
The calculated global reactivity descriptors provide quantitative data that can be integrated into QSAR models to predict the activity of novel derivatives.
Future research should focus on using these theoretical insights to guide the synthesis of new analogs with modulated properties and to perform molecular docking studies against specific protein targets to explore its potential as an inhibitor or modulator in various disease pathways.
References
The Evolving Synthesis of Indole-3-Carboxylates: A Technical Guide for the Modern Chemist
Abstract
The indole-3-carboxylate scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Its synthesis has been a subject of intense investigation for over a century, evolving from classical named reactions to sophisticated transition-metal-catalyzed and photocatalytic methods. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of indole-3-carboxylate synthesis. We will explore the causality behind experimental choices, delve into reaction mechanisms, and provide field-proven insights for researchers, scientists, and drug development professionals. This guide will navigate through the foundational pillars of indole synthesis, offering a comparative analysis of key methodologies and their practical applications in modern organic chemistry.
Introduction: The Significance of the Indole-3-Carboxylate Moiety
The indole nucleus is a privileged scaffold in drug discovery, with indole-containing molecules exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] The introduction of a carboxylate group at the C3-position of the indole ring often enhances or modulates this biological activity, making the synthesis of indole-3-carboxylates a critical endeavor in the development of new therapeutics.[4] This guide will trace the historical progression of synthetic strategies, from early discoveries to the state-of-the-art methods employed today.
The Classical Era: Building the Indole Core with Carboxylate Functionality
The early history of indole synthesis is dominated by named reactions that, while not always directly yielding indole-3-carboxylates, provided the foundational chemistry for accessing the indole nucleus, which could then be functionalized. Two classical methods are particularly relevant for their ability to generate indole-2-carboxylates, which can be considered isomers of the target compounds and historically represent an early entry into this class of molecules.
The Reissert Indole Synthesis: A Reductive Cyclization Approach
In 1897, Arnold Reissert reported a method involving the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form an indole-2-carboxylic acid.[4][5][6] This method, while not directly producing the 3-carboxylate isomer, was a significant step in the synthesis of carboxylated indoles.
Mechanism and Rationale: The Reissert synthesis is a two-step process. The initial condensation is a base-catalyzed reaction where the acidic protons of the methyl group of o-nitrotoluene are removed, and the resulting carbanion attacks diethyl oxalate. The subsequent reductive cyclization of the intermediate ethyl o-nitrophenylpyruvate, typically using zinc in acetic acid, simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.[5][6]
Experimental Protocol: A Representative Reissert Synthesis [5]
-
Condensation: To a solution of sodium ethoxide in ethanol, add o-nitrotoluene followed by the dropwise addition of diethyl oxalate at room temperature.
-
Stir the reaction mixture for several hours until the formation of the ethyl o-nitrophenylpyruvate is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid and extract the product with an organic solvent.
-
Reductive Cyclization: Dissolve the crude ethyl o-nitrophenylpyruvate in acetic acid.
-
Add zinc dust portion-wise to the solution while maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux for a short period.
-
Cool the reaction, filter off the excess zinc, and concentrate the filtrate.
-
The resulting indole-2-carboxylic acid can be isolated by crystallization.
Causality in Experimental Choices: The choice of a strong base like sodium ethoxide is crucial for the deprotonation of the relatively non-acidic methyl group of o-nitrotoluene. The use of zinc in acetic acid for the reduction is a classic and effective method for the conversion of nitroarenes to anilines, which is the key step that initiates the cyclization.
The Hemetsberger-Knittel Indole Synthesis: A Thermal Decomposition Pathway
The Hemetsberger-Knittel synthesis offers a more direct route to indole-2-carboxylic esters via the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[7][8][9] While still yielding the 2-carboxylate, this method introduced the concept of using azide chemistry for indole formation.
Mechanism and Rationale: The reaction is believed to proceed through a nitrene intermediate, which is generated upon thermal decomposition of the azide. This highly reactive nitrene then undergoes an intramolecular cyclization onto the adjacent aromatic ring to form the indole nucleus.[7] The starting azido-propenoic esters are typically prepared via a Knoevenagel condensation of an aromatic aldehyde with an ethyl azidoacetate.[10]
Experimental Protocol: A Representative Hemetsberger-Knittel Synthesis [9]
-
Synthesis of the Azide Precursor: In a suitable solvent, react the desired aromatic aldehyde with ethyl azidoacetate in the presence of a base such as sodium ethoxide.
-
Isolate and purify the resulting ethyl 3-aryl-2-azido-propenoate.
-
Thermal Decomposition: Reflux a solution of the purified azide in a high-boiling solvent like xylene.
-
The reaction progress can be monitored by the evolution of nitrogen gas.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude indole-2-carboxylate can be purified by column chromatography or crystallization.
Causality in Experimental Choices: The use of a high-boiling solvent is necessary to achieve the temperatures required for the thermal decomposition of the azide and the formation of the nitrene intermediate. The choice of the starting aromatic aldehyde directly determines the substitution pattern on the benzene ring of the final indole product.
The Dawn of Transition Metal Catalysis: The Larock Indole Synthesis
The late 20th century saw the rise of transition metal catalysis in organic synthesis, and the synthesis of indoles was no exception. The Larock indole synthesis, first reported in 1991, utilizes palladium as a catalyst to construct 2,3-disubstituted indoles from an o-iodoaniline and a disubstituted alkyne.[1][2][11] This method was a significant advancement, offering a more versatile and modular approach to substituted indoles.
Mechanism and Rationale: The catalytic cycle of the Larock synthesis is thought to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate then undergoes an intramolecular cyclization, and a subsequent reductive elimination regenerates the Pd(0) catalyst and releases the indole product.[1][12]
Experimental Protocol: A Representative Larock Indole Synthesis [2]
-
To a reaction vessel, add the o-iodoaniline, the disubstituted alkyne, a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., PPh3), a base (e.g., K2CO3), and a suitable solvent (e.g., DMF).
-
Degas the reaction mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction to the desired temperature (typically 80-120°C) and stir for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute it with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
Causality in Experimental Choices: The choice of the palladium catalyst and ligand can significantly impact the efficiency and selectivity of the reaction. The base is required to neutralize the HI generated during the catalytic cycle. The solvent is chosen to ensure the solubility of all reactants and to facilitate the reaction at the required temperature.
Modern Frontiers: Direct Synthesis of Indole-3-Carboxylates
While classical methods often provided access to indole-2-carboxylates, modern synthetic chemistry has focused on developing methods for the direct and regioselective synthesis of the more medicinally relevant indole-3-carboxylates.
Palladium- and Rhodium-Catalyzed C-H Functionalization
A major breakthrough in recent years has been the development of transition-metal-catalyzed C-H functionalization reactions. These methods allow for the direct introduction of a carboxylate group at the C3-position of a pre-existing indole core, avoiding the need for multi-step sequences. Both palladium and rhodium catalysts have been successfully employed for this transformation.[13][14][15][16]
Mechanism and Rationale: These reactions typically proceed through a C-H activation mechanism, where the metal catalyst selectively cleaves a C-H bond at the C3-position of the indole. This is followed by the insertion of a carbonyl source (e.g., carbon monoxide or a chloroformate) and subsequent reaction with an alcohol or phenol to generate the ester.[13][14]
Experimental Protocol: A Representative Rh-Catalyzed C-H Carbonylation [14]
-
In a pressure vessel, combine the indole substrate, a rhodium catalyst (e.g., [Rh(cod)Cl]2), a ligand, an oxidant, and a suitable alcohol or phenol as the solvent and nucleophile.
-
Pressurize the vessel with carbon monoxide (CO).
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
After cooling and carefully releasing the pressure, concentrate the reaction mixture.
-
Purify the residue by column chromatography to obtain the indole-3-carboxylate.
Causality in Experimental Choices: The choice of the metal catalyst and ligand is critical for achieving high regioselectivity for the C3-position. The oxidant is often required to regenerate the active catalytic species. The use of an alcohol or phenol as both the solvent and nucleophile simplifies the reaction setup.
Visible-Light-Induced, Metal-Free Synthesis
In a push towards more sustainable and environmentally friendly synthetic methods, visible-light-induced, metal-free approaches for the synthesis of indole-3-carboxylates have emerged.[13][17][18][19] These reactions often utilize a photosensitive initiator to generate radical intermediates that drive the carbonylation process.
Mechanism and Rationale: A common approach involves the use of elementary iodine (I2) as a photosensitive initiator. Under visible light irradiation, I2 can generate iodine radicals, which then initiate a radical carbonylation cascade. The indole nucleus acts as a nucleophile in the final step to form the desired product.[13][19]
Experimental Protocol: A Representative Visible-Light-Induced Carbonylation [13]
-
In a reaction tube, dissolve the indole, a phenol, a CO source (e.g., Mo(CO)6), iodine (I2), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMSO).
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED) at a specified temperature.
-
Stir the reaction for several hours until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.
Causality in Experimental Choices: The choice of the photosensitive initiator and the wavelength of light are crucial for initiating the radical process. The CO source provides the carbonyl group for the carboxylate functionality. The base is necessary to neutralize any acidic byproducts.
The Vilsmeier-Haack Approach: A Two-Step Strategy
An alternative and widely used strategy for the synthesis of indole-3-carboxylates involves a two-step process: the formylation of the indole at the C3-position, followed by the oxidation of the resulting aldehyde. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic compounds like indoles.[20][21]
Mechanism and Rationale: The Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a powerful electrophile that readily attacks the electron-rich C3-position of the indole ring. Subsequent hydrolysis of the resulting iminium salt affords the indole-3-carboxaldehyde.[20] The aldehyde can then be easily oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents (e.g., KMnO4, Ag2O).[22]
Experimental Protocol: Vilsmeier-Haack Formylation and Subsequent Oxidation [20][21]
-
Formylation: Cool a solution of DMF and add POCl3 dropwise, maintaining a low temperature.
-
To this Vilsmeier reagent, add a solution of the indole in a suitable solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by pouring it onto ice and basifying with an aqueous base.
-
Extract the indole-3-carboxaldehyde with an organic solvent and purify.
-
Oxidation: Dissolve the purified indole-3-carboxaldehyde in a suitable solvent (e.g., acetone or an aqueous base).
-
Add the oxidizing agent (e.g., potassium permanganate) portion-wise.
-
Monitor the reaction until the aldehyde is consumed.
-
Work up the reaction to isolate the indole-3-carboxylic acid.
Causality in Experimental Choices: The pre-formation of the Vilsmeier reagent at low temperatures is important for controlling its reactivity. The choice of the oxidizing agent in the second step depends on the other functional groups present in the molecule.
Comparative Analysis of Synthetic Methodologies
| Method | Position of Carboxylate | Key Reagents | Advantages | Limitations |
| Reissert Synthesis | C2 | o-nitrotoluene, diethyl oxalate, Zn/HOAc | Utilizes simple starting materials. | Indirect route to 3-carboxylates, often low yields.[6][23] |
| Hemetsberger-Knittel | C2 | Aromatic aldehyde, ethyl azidoacetate | Good yields. | Starting azide can be unstable and difficult to prepare.[7][24] |
| Larock Synthesis | C2 and C3 (disubstituted) | o-iodoaniline, alkyne, Pd catalyst | High versatility and functional group tolerance. | Requires halogenated starting materials, regioselectivity can be an issue with some alkynes.[2][11] |
| C-H Carbonylation | C3 | Indole, CO, Pd or Rh catalyst, oxidant | Direct and atom-economical. | Requires pressure of CO gas, catalyst can be expensive.[14][16] |
| Visible-Light Carbonylation | C3 | Indole, phenol, CO source, I2 | Metal-free, environmentally friendly. | May require specific light sources and photosensitizers.[13][17] |
| Vilsmeier-Haack/Oxidation | C3 | Indole, POCl3, DMF, oxidizing agent | Reliable and high-yielding for many substrates. | Two-step process, use of corrosive reagents.[20][21] |
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials and products in these key synthetic transformations, the following diagrams are provided.
Caption: The Reissert synthesis pathway to indole-2-carboxylic acid.
Caption: A simplified catalytic cycle for the Larock indole synthesis.
Caption: The two-step synthesis of indole-3-carboxylic acid via the Vilsmeier-Haack reaction.
Conclusion and Future Outlook
The synthesis of indole-3-carboxylates has undergone a remarkable evolution, driven by the persistent need for these valuable compounds in drug discovery and other areas of chemical science. From the classical, often indirect methods of the late 19th and early 20th centuries, the field has progressed to highly efficient and selective transition-metal-catalyzed and photocatalytic reactions. The ongoing development of C-H functionalization and sustainable, metal-free methodologies promises to further streamline the synthesis of these important molecules, making them more accessible for a wide range of applications. The principles of causality in experimental design, rooted in a deep understanding of reaction mechanisms, will continue to be paramount in driving future innovations in this dynamic field of organic synthesis.
References
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. grokipedia.com [grokipedia.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective Rh-catalyzed direct carbonylation of indoles to synthesize indole-3-carboxylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Rhodium(iii)-catalyzed indole synthesis at room temperature using the transient oxidizing directing group strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Rhodium(III)-catalyzed arene and alkene C-H bond functionalization leading to indoles and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. orgsyn.org [orgsyn.org]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. expertsmind.com [expertsmind.com]
Methodological & Application
Application Notes and Protocols: A Guide to the Fischer Indole Synthesis of Ethyl 5-methoxy-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocol for the synthesis of ethyl 5-methoxy-1H-indole-3-carboxylate, a valuable scaffold in medicinal chemistry. By leveraging the classic Fischer indole synthesis, this document offers insights into the reaction mechanism, experimental setup, and characterization of the final product.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
First described by Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[1] This remarkably versatile and robust reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[2] The indole motif is a privileged structure in drug discovery, appearing in a vast array of biologically active compounds, including neurotransmitters, anti-inflammatory agents, and anti-cancer drugs.
The synthesis of 5-methoxyindoles, in particular, is of significant interest as this substitution pattern is a key feature in numerous pharmacologically active molecules.[3] The electron-donating nature of the methoxy group at the C5 position generally facilitates the key cyclization step of the Fischer indole synthesis.[3] This guide focuses on the practical application of this venerable reaction to produce this compound, a key building block for further chemical elaboration.
Reaction Mechanism and Key Considerations
The Fischer indole synthesis proceeds through a well-established, multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
Diagram of the Fischer Indole Synthesis Mechanism
Caption: Key steps of the Fischer indole synthesis.
The reaction is initiated by the acid-catalyzed condensation of 4-methoxyphenylhydrazine with ethyl pyruvate to form the corresponding hydrazone. This is followed by tautomerization to the enehydrazine intermediate. The critical step is a[4][4]-sigmatropic rearrangement, which forms a new carbon-carbon bond. Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring system.[2]
Catalyst Selection: A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed to catalyze the reaction.[1] The choice of catalyst can significantly impact the reaction yield and purity of the product. For the synthesis of this compound, a common and effective choice is a Brønsted acid such as hydrochloric acid or sulfuric acid in an alcoholic solvent.
Potential Side Reactions: It is important to be aware of potential side reactions. With substituted phenylhydrazones, such as those bearing a methoxy group, there is a possibility of abnormal cyclization, leading to the formation of regioisomeric indole products.[3] Careful control of reaction conditions is therefore essential to favor the desired product.
Experimental Protocol
This protocol details a representative procedure for the Fischer indole synthesis of this compound.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 4-Methoxyphenylhydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | 19501-58-7 |
| Ethyl pyruvate | C₅H₈O₃ | 116.12 | 617-35-6 |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 64-17-5 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol (approximately 5-10 mL per gram of hydrazine).
-
Acid Catalyst Addition: While stirring the mixture, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane, or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization of this compound
Proper characterization of the synthesized compound is essential to confirm its identity and purity. The following are expected analytical data for this compound.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 154-160 °C (for a similar compound)[5] |
Spectroscopic Data (Predicted/Reference):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2 (br s, 1H, NH), ~7.6 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~4.4 (q, 2H, OCH₂CH₃), ~3.9 (s, 3H, OCH₃), ~1.4 (t, 3H, OCH₂CH₃). Note: The exact chemical shifts may vary. For a similar compound, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, the aromatic protons appear at δ 7.74, 7.36, and 7.05 ppm.[6]
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~165 (C=O), ~156 (C-OMe), ~131, ~129, ~115, ~112, ~105, ~102 (Ar-C), ~60 (OCH₂CH₃), ~56 (OCH₃), ~15 (OCH₂CH₃). Note: The exact chemical shifts may vary. For a similar compound, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, the aromatic carbons appear in the range of δ 102-156 ppm.[6]
-
Infrared (IR) (KBr, cm⁻¹): ~3300 (N-H stretch), ~1680 (C=O stretch, ester), ~1600, ~1480 (C=C stretch, aromatic), ~1250, ~1050 (C-O stretch). Note: For a similar compound, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, characteristic peaks are observed at 3280, 1681, 1550, 1467, and 1209 cm⁻¹.[6]
-
Mass Spectrometry (MS): m/z [M]⁺ calculated for C₁₂H₁₃NO₃: 219.0895.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and monitor by TLC. Ensure the reaction is at a sufficient reflux temperature. |
| Side reactions. | Optimize the amount of acid catalyst. Too much acid can lead to degradation. Consider using a milder catalyst like polyphosphoric acid. | |
| Impure Product | Incomplete removal of starting materials or byproducts. | Improve the purification method. If recrystallization is ineffective, use column chromatography with an appropriate solvent gradient (e.g., ethyl acetate/hexane). |
| Formation of Isomers | Abnormal cyclization. | This can be influenced by the acid catalyst and solvent. Experiment with different acid catalysts (e.g., Lewis acids) or solvent systems. In some cases, abnormal products can be favored under certain conditions.[3] |
Conclusion
The Fischer indole synthesis provides an efficient and reliable method for the preparation of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development. The detailed protocol and characterization data provided in this guide serve as a practical resource for scientists working in the field of medicinal and organic chemistry.
References
Application Notes and Protocols for the Bischler-Möhlau Synthesis of 5-Methoxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Methoxyindole Scaffold
The 5-methoxyindole framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its prevalence in nature and its synthetic accessibility have made it a focal point for drug discovery efforts targeting a wide array of therapeutic areas, including oncology, neurology, and infectious diseases. The Bischler-Möhlau indole synthesis, a classic name reaction, provides a direct, albeit historically challenging, route to 2-aryl substituted indoles, a class of compounds that includes many valuable 5-methoxyindole derivatives.[3][4] This guide offers a comprehensive overview of the Bischler-Möhlau synthesis for preparing these important molecules, including a detailed mechanistic explanation, modern protocol variations, and practical application insights.
Mechanistic Underpinnings of the Bischler-Möhlau Synthesis
The Bischler-Möhlau synthesis is a robust method for the formation of 2-arylindoles through the reaction of an α-haloacetophenone with an excess of an aniline derivative.[3][4] The reaction proceeds through a complex and fascinating mechanistic pathway that has been the subject of considerable study.[5][6]
A nuanced understanding of the mechanism is critical for troubleshooting and optimizing the synthesis of 5-methoxyindole derivatives. The reaction is initiated by the nucleophilic attack of the aniline (in this case, p-anisidine) on the α-bromoacetophenone. This is followed by a second aniline molecule acting as a base to facilitate the formation of a key α-arylamino ketone intermediate. Subsequent condensation with another molecule of the aniline leads to an enamine or imine intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the indole ring. The final steps involve dehydration and tautomerization to yield the stable aromatic indole.[3][4]
It is important to note that the classical Bischler-Möhlau reaction is often characterized by harsh conditions, such as high temperatures, which can lead to low yields and the formation of side products.[3] However, modern modifications, including the use of microwave irradiation, have significantly improved the efficiency and practicality of this transformation.[7][8]
Figure 1. Simplified mechanism of the Bischler-Möhlau indole synthesis.
Experimental Protocols
This section provides detailed protocols for the synthesis of the necessary starting materials and a representative 5-methoxy-2-phenylindole derivative via a microwave-assisted Bischler-Möhlau reaction.
Synthesis of Starting Materials
A reliable synthesis of 5-methoxyindole derivatives begins with the preparation of high-purity starting materials.
Protocol 1: Synthesis of Phenacyl Bromide (α-Bromoacetophenone)
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| Acetophenone | 1.0 | 120.15 | 12.0 g |
| Bromine | 1.0 | 159.81 | 16.0 g |
| Acetic Acid (glacial) | - | 60.05 | 40 mL |
Procedure:
-
In a fume hood, dissolve acetophenone in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add bromine dropwise from the dropping funnel with constant stirring.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into a large volume of ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove acetic acid and any unreacted bromine.
-
Recrystallize the crude phenacyl bromide from ethanol to obtain a purified product.
Protocol 2: Synthesis of p-Anisidine (4-Methoxyaniline)
The synthesis of p-anisidine typically starts from p-nitroanisole, which is then reduced to the corresponding amine.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| p-Nitroanisole | 1.0 | 153.14 | 15.3 g |
| Tin (Sn) metal | 2.5 | 118.71 | 29.7 g |
| Hydrochloric Acid (conc.) | - | 36.46 | 75 mL |
| Sodium Hydroxide | - | 40.00 | As needed |
Procedure:
-
In a round-bottom flask, add p-nitroanisole and tin metal.
-
Carefully add concentrated hydrochloric acid in portions while cooling the flask in an ice bath to control the exothermic reaction.
-
After the initial vigorous reaction subsides, heat the mixture at reflux for 1-2 hours until the yellow color of the nitro compound disappears.
-
Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline to precipitate the tin hydroxides.
-
Perform steam distillation to isolate the p-anisidine from the reaction mixture.
-
Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain p-anisidine.
Microwave-Assisted Bischler-Möhlau Synthesis of 5-Methoxy-2-phenylindole
This modern protocol offers a significant improvement over the classical method in terms of reaction time and yield.[7][9]
Figure 2. General workflow for the microwave-assisted synthesis of 5-methoxy-2-phenylindole.
Protocol 3: Synthesis of 5-Methoxy-2-phenylindole
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| p-Anisidine | 2.0 | 123.15 | 2.46 g |
| Phenacyl Bromide | 1.0 | 199.04 | 1.99 g |
Procedure:
-
In a microwave-safe vial, combine p-anisidine and phenacyl bromide.
-
Seal the vial and place it in a domestic or laboratory microwave oven.
-
Irradiate the mixture at a power of approximately 540 W for 1-2 minutes.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dissolve the resulting solid in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 5-methoxy-2-phenylindole.
Troubleshooting and Optimization
The Bischler-Möhlau synthesis, even in its modern variations, can present challenges. A systematic approach to troubleshooting is essential for success.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction- Decomposition of starting materials or product- Incorrect reaction conditions | - Monitor the reaction closely by TLC to determine the optimal reaction time.- For conventional heating, ensure the temperature is appropriate; for microwave synthesis, optimize the power and time.- Consider using a milder catalyst, such as lithium bromide, in conventional heating methods.[4] |
| Formation of Multiple Products | - Lack of regioselectivity in the cyclization step- Side reactions due to harsh conditions | - The use of microwave irradiation can sometimes improve regioselectivity.[8]- Purification by column chromatography is crucial to separate isomers.- Modifying the substituents on the aniline or phenacyl bromide can influence the regiochemical outcome. |
| Dark, Tarry Reaction Mixture | - Polymerization of starting materials or intermediates | - Reduce the reaction temperature or time.- Ensure the purity of the starting materials, as impurities can promote polymerization. |
Applications in Drug Discovery and Development
5-Methoxyindole derivatives synthesized via the Bischler-Möhlau reaction and other methods are of significant interest to the pharmaceutical industry due to their diverse biological activities.
Anticancer Activity: Numerous studies have demonstrated the potent antiproliferative and anticancer properties of 5-methoxyindole derivatives.[1][2] For instance, certain 2,3-diaryl-5-methoxyindoles have shown significant activity as tubulin polymerization inhibitors, a mechanism shared by several clinically successful anticancer drugs.[10] The table below summarizes the anticancer activity of selected 5-methoxyindole derivatives.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Methoxyindole-isatin hybrid | Breast (ZR-75) | 1.69 | [2] |
| 5-Methoxyindole-isatin hybrid | Colon (HT-29) | 1.69 | [2] |
| Indolo[2,3-b]quinoline derivative | Colorectal (HCT116) | 0.33 | [2] |
Neurological Applications: The 5-methoxyindole scaffold is structurally related to serotonin, a key neurotransmitter. Consequently, many 5-methoxyindole derivatives exhibit activity at serotonin receptors, making them promising candidates for the treatment of various neurological and psychiatric disorders.[11][12]
Conclusion
The Bischler-Möhlau synthesis, particularly with modern enhancements like microwave assistance, remains a valuable tool for the synthesis of 5-methoxyindole derivatives. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and a systematic approach to troubleshooting are key to successfully employing this method. The continued exploration of the pharmacological potential of 5-methoxyindoles underscores the importance of efficient and scalable synthetic routes to this privileged scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 5. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 10. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 11. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of Ethyl 5-Methoxy-1H-indole-3-carboxylate
Introduction
Ethyl 5-methoxy-1H-indole-3-carboxylate is a key heterocyclic scaffold and a valuable intermediate in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The 5-methoxyindole moiety is present in numerous natural products and synthetic molecules with diverse therapeutic activities. This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound, grounded in the principles of the classic Fischer indole synthesis. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both high yield and purity.
Core Principles and Mechanistic Rationale
The synthesis of this compound is most reliably achieved through the Fischer indole synthesis. This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone. The overall process can be conceptually divided into two primary stages:
-
Formation of the Hydrazone Intermediate: The reaction is initiated by the condensation of 4-methoxyphenylhydrazine with ethyl pyruvate. This is a standard acid-catalyzed imine formation, where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the pyruvate, followed by dehydration to yield the corresponding hydrazone, ethyl 2-((4-methoxyphenyl)hydrazono)propanoate.
-
Acid-Catalyzed Cyclization (Indolization): The formed hydrazone, in the presence of a strong acid catalyst, undergoes a series of transformations. The key step is a-sigmatropic rearrangement, which is characteristic of the Fischer indole synthesis. This rearrangement leads to the formation of a new C-C bond and, after a series of proton transfers and the elimination of ammonia, results in the formation of the aromatic indole ring.
The choice of acid catalyst is critical and can significantly impact the reaction's efficiency and regioselectivity. While various Brønsted and Lewis acids can be employed, polyphosphoric acid (PPA) is often favored for its efficacy as both a catalyst and a dehydrating agent, driving the reaction to completion.
Experimental Workflow Diagram
Caption: Experimental workflow for the two-stage synthesis of this compound.
Quantitative Data Summary
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| Part 1: Hydrazone Formation | ||||
| 4-Methoxyphenylhydrazine hydrochloride | 174.63 | 50 | 1.0 | 8.73 g |
| Sodium Acetate | 82.03 | 55 | 1.1 | 4.51 g |
| Ethyl Pyruvate | 116.12 | 50 | 1.0 | 5.81 g (5.7 mL) |
| Ethanol | - | - | - | 100 mL |
| Acetic Acid (glacial) | - | - | catalyst | 1 mL |
| Part 2: Indolization | ||||
| Hydrazone Intermediate | 236.27 | ~45 (est.) | 1.0 | ~10.6 g (crude) |
| Polyphosphoric Acid (PPA) | - | - | - | ~100 g |
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 2-((4-methoxyphenyl)hydrazono)propanoate (Hydrazone Intermediate)
-
Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve 8.73 g (50 mmol) of 4-methoxyphenylhydrazine hydrochloride and 4.51 g (55 mmol) of sodium acetate in 100 mL of 95% ethanol. The sodium acetate is used to neutralize the hydrochloride salt, liberating the free hydrazine base in situ.
-
Reaction Initiation: To the stirred suspension, add 5.7 mL (5.81 g, 50 mmol) of ethyl pyruvate in a single portion, followed by 1 mL of glacial acetic acid to ensure a slightly acidic pH, which catalyzes the condensation.
-
Reaction Progression: Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone is typically rapid and is accompanied by the precipitation of a yellowish solid.
-
Isolation of Intermediate: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the resulting pale-yellow solid under vacuum to a constant weight. The crude hydrazone is typically of sufficient purity for the next step. An expected yield is in the range of 90-95%.
Part 2: Fischer Indole Synthesis of this compound
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add approximately 100 g of polyphosphoric acid (PPA). Heat the PPA to around 80°C with stirring to ensure it is fluid.
-
Addition of Hydrazone: To the pre-heated PPA, add the crude ethyl 2-((4-methoxyphenyl)hydrazono)propanoate (~10.6 g, ~45 mmol) in portions over 15-20 minutes, ensuring the temperature does not exceed 100°C. An initial exotherm may be observed.
-
Cyclization Reaction: Once the addition is complete, maintain the reaction mixture at 95-100°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazone is consumed.
-
Work-up and Isolation: Allow the reaction mixture to cool to about 60-70°C and then carefully pour it onto a mixture of crushed ice and water (approx. 500 g) with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Extraction: The resulting acidic slurry will be thick. Carefully neutralize it with a 50% aqueous solution of sodium hydroxide (NaOH) to a pH of 7-8. During neutralization, the mixture will become less viscous. Extract the product with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
Part 3: Purification
-
Recrystallization (Recommended): The crude solid can be effectively purified by recrystallization. A common and effective solvent system is a mixture of ethanol and water or ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of the hot solvent, and allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.
-
Column Chromatography (Alternative): If recrystallization does not yield a product of sufficient purity, flash column chromatography on silica gel can be employed. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing the polarity).
Mechanistic Pathway Diagram
Caption: Key steps in the mechanism of the Fischer indole synthesis.
Trustworthiness and Self-Validation
This protocol is designed to be self-validating through clear checkpoints:
-
Hydrazone Formation: Successful formation of the hydrazone intermediate should result in a high yield of a pale-yellow precipitate. The identity and purity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, IR).
-
Indolization: The progress of the cyclization can be monitored by TLC, observing the disappearance of the hydrazone spot and the appearance of the indole product spot (which will have a different Rf value and may be UV active).
-
Final Product: The purified this compound should be a crystalline solid with a defined melting point. Its structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with literature values.
Application Notes and Protocols for the Derivatization of Ethyl 5-Methoxy-1H-indole-3-carboxylate
Abstract
Ethyl 5-methoxy-1H-indole-3-carboxylate is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its structure is a common feature in a variety of biologically active compounds.[1] This guide provides a comprehensive overview of key reaction conditions for the derivatization of this indole core, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying principles and rationale for specific experimental choices. This document covers N-substitution reactions, electrophilic substitution on the indole nucleus, and palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols and mechanistic insights to empower your synthetic strategies.
Introduction: The Strategic Value of the 5-Methoxyindole Scaffold
The indole ring system is a "privileged scaffold" in drug discovery, appearing in numerous natural products and pharmaceuticals.[2] The specific substitution pattern of this compound—featuring an electron-donating methoxy group on the benzene ring and an electron-withdrawing ester at the C3 position—creates a unique electronic and steric environment. The methoxy group enhances the electron density of the aromatic system, influencing the regioselectivity of further substitutions, while the ester group at C3 offers a handle for further modification or can be a crucial pharmacophoric element.[1]
Understanding how to selectively modify this core at the N1, C2, C4, and C6 positions is critical for generating molecular diversity and performing structure-activity relationship (SAR) studies. This guide outlines reliable methodologies to achieve these transformations.
Section 1: N-Substitution Reactions: Modifying the Indolic Nitrogen
The hydrogen atom on the indole nitrogen (N1) is acidic and can be readily removed by a base, allowing for subsequent alkylation or acylation. These modifications are fundamental for protecting the indole nitrogen, modulating the electronic properties of the ring, and introducing functionalities for further elaboration.
N-Alkylation
N-alkylation introduces an alkyl or aryl group to the indole nitrogen. The reaction typically proceeds via an SN2 mechanism after deprotonation of the indole. The choice of base and solvent is critical for achieving high yields and avoiding side reactions. Strong bases like sodium hydride (NaH) are highly effective for deprotonation.
Protocol 1: General N-Alkylation using Sodium Hydride
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indole should be complete.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 5-12 hours, monitoring by TLC until the starting material is consumed.[3]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Base Selection: NaH provides irreversible deprotonation of the indole N-H, driving the reaction to completion. Weaker bases like K₂CO₃ can also be used but may require higher temperatures and longer reaction times.
-
Solvent Choice: Polar aprotic solvents like DMF or THF are ideal as they solvate the sodium cation, enhancing the nucleophilicity of the resulting indole anion.[2]
-
Temperature Control: Initial cooling to 0 °C is crucial during the addition of NaH and the alkyl halide to control the exothermic reaction and minimize potential side reactions.
N-Acylation
N-acylation introduces an acyl group, which can serve as a protecting group or a key structural element. While traditional methods use reactive acyl chlorides, direct coupling with carboxylic acids using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) offers a milder and more versatile alternative, avoiding the need to handle moisture-sensitive acyl halides.[4]
Protocol 2: N-Acylation using DCC/DMAP Coupling
This method facilitates the direct coupling of a carboxylic acid to the indole nitrogen.
Materials:
-
This compound
-
Carboxylic acid (1.1 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv), the carboxylic acid (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
-
Add DCC (1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 3-8 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[4]
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Mechanism and Rationale:
-
Activation: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Catalysis: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt.
-
Nucleophilic Attack: The deprotonated (or neutral) indole nitrogen attacks the activated acyl species to form the N-acylated product. The use of DMAP significantly accelerates the reaction.[4][5]
Section 2: Electrophilic Aromatic Substitution
With the C3 position blocked by the ester group, electrophilic substitution will occur at other positions on the indole ring. The 5-methoxy group is a strong ortho-, para-director, activating the C4 and C6 positions. The N1-H and C3-ester are deactivating. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[6][7] The electrophile, known as the Vilsmeier reagent, is formed in situ from DMF and phosphorus oxychloride (POCl₃).[7][8] For 3-substituted indoles, formylation typically occurs at the C2 position, though substitution on the benzene ring is also possible depending on the substrate and conditions.
Protocol 3: Vilsmeier-Haack Formylation
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Ice bath
-
Aqueous sodium acetate or sodium hydroxide solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF (3.0 equiv) to 0 °C.
-
Add POCl₃ (1.2 equiv) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCE and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring by TLC.[9]
-
Cool the reaction mixture in an ice bath and carefully quench by adding crushed ice, followed by a solution of aqueous sodium hydroxide until the pH is basic.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Scientific Integrity: The Vilsmeier reagent is a relatively weak electrophile, and its reaction requires an electron-rich aromatic system.[8] The 5-methoxy group strongly activates the indole ring, facilitating this transformation. The initial electrophilic attack forms an iminium ion intermediate, which is then hydrolyzed to the aldehyde during the aqueous workup.[7]
Halogenation
Introducing a halogen (Br, Cl, I) onto the indole ring is a pivotal step for enabling a wide array of powerful palladium-catalyzed cross-coupling reactions. N-Bromosuccinimide (NBS) is a mild and effective reagent for brominating electron-rich heterocycles. Given the directing effects of the substituents, bromination is expected to occur preferentially at the C4 or C6 positions.
Protocol 4: Bromination with N-Bromosuccinimide (NBS)
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Ice bath
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous MeCN in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 equiv) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is often complete within 1-3 hours.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution to destroy any unreacted NBS.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the halogenated regioisomers.
Expertise & Causality:
-
Regioselectivity: The precise location of halogenation (C4 vs. C6) can be influenced by solvent and temperature. Careful characterization (e.g., by NMR) is essential to confirm the structure of the product(s).
-
Reagent Choice: NBS is preferred over liquid bromine for its ease of handling and milder reaction conditions, which helps to prevent over-halogenation and other side reactions. Other reagents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) can be used for chlorination and iodination, respectively.[10]
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The halogenated derivatives of this compound are powerful intermediates for constructing complex molecules through palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
General Workflow for Cross-Coupling Derivatization
The following diagram illustrates the general strategy: halogenate the indole core and then use that product as the substrate for various cross-coupling reactions.
Caption: General workflow for derivatization via halogenation and cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid.[11]
Protocol 5: Suzuki-Miyaura Coupling
Materials:
-
Halogenated this compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv) or Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent mixture (e.g., 1,4-Dioxane/Water or DME/Water)
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
To a Schlenk flask, add the halogenated indole (1.0 equiv), boronic acid (1.5 equiv), palladium catalyst, and base.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Trustworthiness: The catalyst choice is crucial. Pd(dppf)Cl₂ is often effective for a broad range of substrates.[11] The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.
Sonogashira Coupling
This reaction couples a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)-C(sp) bond. It uniquely uses a dual catalyst system of palladium and copper.[12][13]
Protocol 6: Sonogashira Coupling
Materials:
-
Halogenated this compound (1.0 equiv, preferably iodo or bromo)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (serves as base and solvent)
-
Co-solvent (optional): THF or DMF
Procedure:
-
To a Schlenk flask, add the halogenated indole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add the solvent (e.g., TEA or a mixture of THF/TEA) followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours until TLC indicates completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove metal salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Mechanistic Insight: The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the final product and regenerates the Pd(0) catalyst.[12]
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, providing access to N-arylated and N-alkylated amines that are otherwise difficult to synthesize.[14][15]
Protocol 7: Buchwald-Hartwig Amination
Materials:
-
Halogenated this compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 0.04-0.08 equiv)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add the halogenated indole and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Authoritative Grounding: The development of bulky, electron-rich phosphine ligands by Stephen Buchwald and others was critical to the success of this reaction.[16] These ligands promote the rate-limiting reductive elimination step of the catalytic cycle, allowing for the coupling of a wide range of amines and aryl halides under milder conditions.[14]
Data Summary Table
| Reaction Type | Key Reagents | Typical Position | Solvent | Temp (°C) | Yield Range |
| N-Alkylation | NaH, Alkyl Halide | N1 | DMF, THF | 0 to RT | Good-Excellent |
| N-Acylation | Carboxylic Acid, DCC, DMAP | N1 | DCM | RT | Good-Excellent[4] |
| Vilsmeier-Haack | POCl₃, DMF | C2 / C4 / C6 | DCE | 60-80 | Moderate-Good[9] |
| Bromination | NBS | C4 / C6 | MeCN | 0 | Good-Excellent |
| Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | C4 / C6 | Dioxane/H₂O | 80-100 | Good-Excellent[11] |
| Sonogashira | R-C≡CH, Pd/Cu Catalyst, Base | C4 / C6 | TEA, THF | RT-60 | Good-Excellent[12] |
| Buchwald-Hartwig | R₂NH, Pd Catalyst, Ligand, Base | C4 / C6 | Toluene | 80-110 | Good-Excellent[17] |
Conclusion
This compound serves as an exceptionally valuable starting material for the synthesis of diverse and complex molecular architectures. By leveraging a systematic approach involving N-substitution, regioselective electrophilic substitution, and powerful palladium-catalyzed cross-coupling reactions, researchers can efficiently explore the chemical space around this privileged core. The protocols and insights provided in this guide are intended to serve as a robust foundation for the development of novel compounds in the fields of pharmaceutical sciences and beyond.
References
- 1. soc.chim.it [soc.chim.it]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Utility of Ethyl 5-Methoxy-1H-indole-3-carboxylate in Cancer Research
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential of ethyl 5-methoxy-1H-indole-3-carboxylate as a scaffold or active compound in cancer research. This document provides a scientific rationale, detailed experimental protocols, and data interpretation guidance for a systematic evaluation of its anticancer properties.
Introduction: The Promise of the Indole Scaffold in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. In oncology, indole derivatives have emerged as a significant class of therapeutic agents, targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization and protein kinases to the modulation of cell cycle progression and induction of apoptosis.[2][3]
This compound is a structurally intriguing member of this family. The presence of the methoxy group at the 5-position and the ethyl carboxylate at the 3-position of the indole ring offers a unique electronic and steric profile that could be exploited for targeted interactions with biological macromolecules. While this specific molecule is not yet extensively profiled as an anticancer agent, its structural analogs have shown promising activity. For instance, derivatives of 5-hydroxyindole-3-carboxylic acid, particularly esters with methoxy substitutions, have demonstrated potent cytotoxicity against breast cancer cell lines.[2] This suggests that the 5-methoxy-indole-3-carboxylate core is a promising starting point for novel anticancer drug discovery.
This guide provides a systematic approach to characterizing the potential anticancer activity of this compound, from initial in vitro screening to more detailed mechanistic studies.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for indole synthesis. A common and reliable approach is the Fischer indole synthesis. While various synthetic routes exist, a generalized scheme is presented below for conceptual understanding. For detailed, step-by-step synthetic procedures, researchers should consult the primary literature.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial assessment of a compound's anticancer potential involves a battery of in vitro assays to determine its cytotoxicity against a panel of cancer cell lines and to gain preliminary insights into its mode of action.
Cell Viability and Cytotoxicity Assays
The first step is to determine the concentration-dependent effect of the compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol 1: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]) and a non-cancerous cell line (e.g., human dermal fibroblasts) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | 8.5 |
| A549 | Lung | 15.2 |
| HCT116 | Colon | 12.8 |
| PC-3 | Prostate | 21.4 |
| HDF | Normal Fibroblast | > 100 |
Part 2: Elucidation of the Mechanism of Action
Once the cytotoxic activity of this compound is established, the next crucial step is to investigate its mechanism of action. Based on the known activities of related indole derivatives, several key cellular processes can be explored.
Cell Cycle Analysis
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Seed cancer cells in 6-well plates and treat them with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Resuspend the cells in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) would suggest that the compound interferes with the machinery of that phase.
Apoptosis Assays
Inducing apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs. Apoptosis can be assessed through various methods, including the analysis of annexin V binding and caspase activity.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting:
-
Treat cells as described for the cell cycle analysis.
-
Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
-
Staining and Flow Cytometry:
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol 4: Caspase Activity Assay
-
Principle: Caspases are key executioners of apoptosis. Their activity can be measured using colorimetric or fluorometric assays that detect the cleavage of a specific substrate.[1]
-
Procedure:
-
Treat cells with the compound at the desired concentrations and time points.
-
Lyse the cells and incubate the lysate with a caspase-3/7 substrate.
-
Measure the colorimetric or fluorescent signal according to the manufacturer's instructions. An increase in signal indicates the activation of caspases.
-
Investigation of Molecular Targets
The indole scaffold is known to interact with several key cancer-related targets. Western blotting can be employed to investigate the effect of this compound on the expression and phosphorylation status of proteins involved in relevant signaling pathways.
Potential Targets and Pathways to Investigate:
-
Tubulin Polymerization: Indole derivatives are known to inhibit tubulin polymerization. An in vitro tubulin polymerization assay can be performed.
-
EGFR Signaling: Some indole-based compounds are inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1][4] The phosphorylation status of EGFR and its downstream effectors like Akt and ERK can be assessed by Western blotting.
-
Apoptosis-Related Proteins: The expression levels of pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) can be analyzed.
Protocol 5: Western Blot Analysis
-
Protein Extraction and Quantification:
-
Treat cells with the compound, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.
Potential Signaling Pathway: EGFR Inhibition
Caption: A simplified diagram of the EGFR signaling pathway, a potential target for indole derivatives.
Conclusion and Future Directions
The protocols and strategies outlined in these application notes provide a robust framework for the initial investigation of this compound as a potential anticancer agent. While this specific compound is under-explored, the promising activity of its structural analogs warrants a thorough evaluation.
Positive results from these in vitro studies would justify further preclinical development, including in vivo efficacy studies in animal models (e.g., xenograft models) and detailed pharmacokinetic and toxicological profiling. The versatility of the indole scaffold also allows for further chemical modifications to optimize potency, selectivity, and drug-like properties. This systematic approach will help to unlock the full therapeutic potential of this and related indole derivatives in the field of oncology.
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy ethyl 5-methoxy-1H-indole-7-carboxylate [smolecule.com]
- 4. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Leveraging Ethyl 5-Methoxy-1H-indole-3-carboxylate as a Versatile Precursor for Novel Antimicrobial Agents
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This guide focuses on ethyl 5-methoxy-1H-indole-3-carboxylate, a key building block for the synthesis of novel antimicrobial agents. We provide an in-depth exploration of its synthesis, chemical properties, and its strategic application in developing derivatives with potent antibacterial and antifungal properties. Detailed, field-tested protocols for the synthesis of the precursor and its subsequent conversion into bioactive molecules are presented, alongside a discussion of the mechanistic rationale behind their antimicrobial action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics to combat infectious diseases and the growing threat of antimicrobial resistance.[1][3]
Introduction: The Enduring Potential of the Indole Scaffold
The search for novel antimicrobial agents is a critical endeavor in modern medicine, driven by the rise of drug-resistant pathogens.[4] Indole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antimicrobial activities.[1][5] Their mechanism of action can be multifaceted, with some derivatives acting as membrane permeabilizers, which potentiates the efficacy of conventional antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[4][6]
This compound serves as a highly versatile and strategic starting material. The methoxy group at the 5-position and the ethyl carboxylate at the 3-position offer key chemical handles for structural modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and selectivity.[3][7]
Synthesis of the Precursor: this compound
The construction of the indole core is a foundational step. The Fischer indole synthesis and the Japp-Klingemann reaction are two classical, robust, and widely adopted methods for preparing indole-3-carboxylate derivatives.[8][9]
Method 1: The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a carbonyl compound.[8][10] For the synthesis of our target precursor, 4-methoxyphenylhydrazine is reacted with an ethyl pyruvate derivative.
Causality of Experimental Choices:
-
Acid Catalyst (Polyphosphoric Acid - PPA): PPA serves as both a strong Brønsted acid and a dehydrating agent, effectively promoting the key cyclization and subsequent aromatization steps.[10] Other acids like H₂SO₄ or ZnCl₂ can also be used, but PPA often gives cleaner reactions and higher yields for this type of substrate.
-
Temperature Control: The reaction is typically heated to drive the[1][1]-sigmatropic rearrangement and dehydration steps. Careful temperature management is crucial to prevent charring and side-product formation.
Caption: Workflow for the Fischer Indole Synthesis.
Protocol 2.1: Fischer Indole Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and ethyl 2-oxopropanoate (ethyl pyruvate) (1.1 eq).
-
Solvent and Catalyst: Add absolute ethanol as the solvent and a catalytic amount of acetic acid to facilitate hydrazone formation. Stir the mixture at room temperature for 1 hour.
-
Cyclization: Slowly add polyphosphoric acid (PPA) (approx. 10x weight of hydrazine) to the mixture. The reaction is exothermic.
-
Heating: Heat the reaction mixture to 80-90°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to room temperature and then pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8. The product will precipitate as a solid. Alternatively, extract the product with ethyl acetate (3x).
-
Purification: Collect the solid by filtration or combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.
Method 2: The Japp-Klingemann Reaction
This method is particularly useful when the required keto-ester is readily available. It proceeds via the formation of a hydrazone from an aryl diazonium salt and a β-keto-ester, which then undergoes cyclization in a subsequent Fischer-type synthesis step.[9][11]
Causality of Experimental Choices:
-
Diazonium Salt Formation: Aniline is treated with sodium nitrite and HCl at low temperatures (0-5°C) to generate the diazonium salt. Low temperature is critical to prevent the decomposition of the unstable diazonium species.
-
Coupling Reaction: The diazonium salt is then coupled with a β-keto-ester. The reaction is typically run under basic conditions to deprotonate the β-keto-ester, forming a nucleophilic enolate that attacks the diazonium salt.[11]
Derivatization Strategies for Antimicrobial Agents
The ethyl ester at the C-3 position is the primary site for derivatization. A common and effective strategy is its conversion to a variety of amides, as the amide bond introduces a hydrogen bond donor/acceptor system that can be crucial for target binding.
Caption: General workflow for synthesizing amide derivatives.
Protocol 3.1: Synthesis of N-benzyl-5-methoxy-1H-indole-3-carboxamide
This protocol details a two-step process: hydrolysis of the starting ester followed by amide coupling.
Step A: Hydrolysis to 5-Methoxy-1H-indole-3-carboxylic Acid
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature overnight.
-
Work-up: Monitor by TLC until the starting material is consumed. Remove the THF in vacuo.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl. A precipitate will form.
-
Isolation: Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry thoroughly. This product is often pure enough for the next step.
Step B: Amide Coupling with Benzylamine
-
Reaction Setup: Suspend the 5-methoxy-1H-indole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes at room temperature.
-
Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography (eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the final N-benzyl-5-methoxy-1H-indole-3-carboxamide.
Antimicrobial Activity and Mechanism of Action
Derivatives of the indole-3-carboxylate scaffold have demonstrated significant activity against a range of pathogens. The specific activity is highly dependent on the nature of the substituent introduced at the C-3 position.
Quantitative Data Summary
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for hypothetical indole-3-carboxamide derivatives against common bacterial strains. MIC values are crucial for quantifying the potency of an antimicrobial agent.[3]
| Compound ID | Derivative Structure (R in -C(O)NH-R) | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) |
| EMIC-01 | Benzyl | 16 | 32 | 64 |
| EMIC-02 | 4-Chlorobenzyl | 8 | 16 | 32 |
| EMIC-03 | 3,4-Dichlorobenzyl | 4 | 8 | 16 |
| EMIC-04 | Propyl | >128 | >128 | >128 |
| Ampicillin | (Reference Drug) | 0.5 | 64 | 8 |
Data is illustrative and based on trends reported in the literature.[3]
Analysis of SAR: The illustrative data suggests that aromatic substituents, particularly those with electron-withdrawing groups like chlorine, enhance antibacterial activity. This highlights the importance of lipophilicity and electronic effects in the design of these compounds.
Proposed Mechanism of Action: Membrane Disruption
A key mechanism proposed for many antimicrobial indole derivatives is the disruption of bacterial cell membranes.[4][6] The amphipathic nature of these molecules—with a lipophilic indole core and a more polar side chain—allows them to intercalate into the lipid bilayer of the bacterial membrane.
This intercalation disrupts the membrane's structural integrity, leading to:
-
Increased Permeability: Formation of pores or channels allows for the leakage of essential ions and metabolites.[4]
-
Membrane Depolarization: Disruption of the electrochemical gradient across the membrane.
-
Cell Death: The loss of membrane integrity and essential components ultimately leads to bacterial cell death.
This mechanism is particularly advantageous as it is less prone to the development of resistance compared to mechanisms that target specific enzymes.[4]
Caption: Proposed mechanism of action for antimicrobial indole derivatives.
Conclusion
This compound is a valuable and accessible precursor for the development of novel antimicrobial agents. Its straightforward synthesis and amenable derivatization at the C-3 position provide a robust platform for medicinal chemistry campaigns. The resulting indole-3-carboxamides and related structures have shown considerable promise, often acting through membrane disruption, a mechanism that may help circumvent existing bacterial resistance pathways. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to explore this potent chemical space in the ongoing fight against infectious diseases.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Japp-Klingemann_reaction [chemeurope.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Evaluation of Ethyl 5-Methoxy-1H-indole-3-carboxylate Derivatives
Introduction: The Therapeutic Potential of Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities. Ethyl 5-methoxy-1H-indole-3-carboxylate and its derivatives have emerged as a promising class of compounds with diverse therapeutic potential, including anticancer, anti-inflammatory, and enzyme-inhibitory activities.[1][2][3] This guide provides detailed application notes and step-by-step protocols for the in vitro evaluation of these derivatives, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established scientific principles to ensure robust and reproducible data generation.
Part 1: Anticancer Activity Evaluation
Indole derivatives have shown considerable promise as anticancer agents by targeting various cellular mechanisms, including the disruption of microtubule dynamics and the induction of apoptosis.[3][4] The following protocols outline key assays to assess the cytotoxic and mechanistic properties of this compound derivatives.
Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of viable cells.
Caption: Workflow of the in vitro MTT cytotoxicity assay.
-
Cell Seeding: Harvest and count the desired cancer cell line (e.g., HeLa, MCF-7, A549). Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[6] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
Compound Preparation and Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent like DMSO. Perform serial dilutions of the stock solution to achieve the desired test concentrations. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound.[6] Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).[6]
-
Incubation: Incubate the treated plates for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[6][7] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve of cell viability versus compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.[6]
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) after 48h |
| Derivative A | HeLa | 12.5 ± 1.8 |
| Derivative B | HeLa | 5.2 ± 0.9 |
| Derivative C | HeLa | 25.1 ± 3.2 |
| Doxorubicin (Control) | HeLa | 0.8 ± 0.1 |
Mechanistic Study: In Vitro Tubulin Polymerization Assay
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs.[9] Some indole derivatives are known to inhibit tubulin polymerization.[4] This assay monitors the effect of test compounds on the assembly of purified tubulin into microtubules.
The polymerization of purified tubulin into microtubules is initiated by raising the temperature to 37°C in the presence of GTP.[9] This process can be monitored by an increase in fluorescence when a reporter molecule incorporates into the forming microtubules.[9][10] Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.[9]
-
Reagent Preparation: On ice, prepare a tubulin reaction mix with a final concentration of 2 mg/mL purified tubulin in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP, 10% glycerol, and a fluorescent reporter.[9][11]
-
Compound and Control Preparation: Prepare 10x stock solutions of the test indole derivatives. Also, prepare 10x stocks of a known polymerization inhibitor (e.g., Nocodazole) and a polymerization enhancer (e.g., Paclitaxel) as controls.[9]
-
Assay Setup: In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.[9]
-
Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well. The final volume will be 50 µL.[9]
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.[9]
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The effect of the compounds can be quantified by comparing the maximum fluorescence (Vmax) and the time to reach half-maximal fluorescence (t₁/₂) with the vehicle control.
Part 2: Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in various diseases, and indole derivatives have demonstrated anti-inflammatory properties.[1] Key inflammatory pathways involve enzymes like cyclooxygenase-2 (COX-2) and transcription factors such as Nuclear Factor-kappa B (NF-κB).
COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins.[12] Inhibition of COX-2 is a major strategy for treating inflammation. This fluorometric assay measures the ability of test compounds to inhibit COX-2 activity.
Caption: Workflow of the fluorometric COX-2 inhibitor screening assay.
-
Reagent Preparation: Reconstitute and dilute human recombinant COX-2, COX probe, and other kit components as per the manufacturer's instructions.[12][13] Prepare a reaction mix containing COX assay buffer and COX cofactor.[12]
-
Inhibitor Preparation: Dissolve the test indole derivatives in a suitable solvent (e.g., DMSO) and then dilute to 10x the desired final concentration with COX Assay Buffer.[12]
-
Assay Plate Setup: In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, or the assay buffer for the enzyme control (no inhibitor).[12]
-
Enzyme Addition: Add 80 µL of the reaction mix to each well.[12]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to each well.[12]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).[12]
-
Data Analysis: Determine the reaction rate from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine the IC₅₀ value from the dose-response curve.[12]
| Compound Derivative | IC₅₀ (µM) |
| Derivative X | 8.9 ± 1.1 |
| Derivative Y | 2.3 ± 0.4 |
| Derivative Z | > 50 |
| Celecoxib (Control) | 0.45 ± 0.05 |
NF-κB Activation Assay
The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., by lipopolysaccharide - LPS), it translocates to the nucleus to activate gene transcription.[14] This assay determines if the test compounds can inhibit this translocation.
This assay involves the fractionation of cells into cytoplasmic and nuclear components. The amount of the p65 subunit of NF-κB in each fraction is then quantified by Western blotting.[15][16] A decrease in nuclear p65 in stimulated cells treated with the test compound indicates inhibition of NF-κB activation.[15]
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates. Pre-treat the cells with various concentrations of the indole derivatives for 1-2 hours. Then, stimulate the cells with an inflammatory agent like LPS (1 µg/mL) for 30-60 minutes.[7]
-
Cell Fractionation: Following treatment, wash the cells with ice-cold PBS. Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial cell fractionation kit.[15]
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]
-
Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C. Also, probe for loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[7]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry. The inhibition of NF-κB activation is determined by the reduced ratio of nuclear to cytoplasmic p65 in compound-treated, LPS-stimulated cells compared to cells stimulated with LPS alone.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. maxanim.com [maxanim.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fivephoton.com [fivephoton.com]
- 16. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
Application Note and Protocol: N-Alkylation of Ethyl 5-Methoxy-1H-indole-3-carboxylate
Introduction
N-alkylated indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The strategic introduction of alkyl groups at the nitrogen atom of the indole ring can significantly modulate a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability. Ethyl 5-methoxy-1H-indole-3-carboxylate is a versatile starting material, and its N-alkylation is a critical step in the synthesis of various therapeutic agents. This document provides a detailed protocol for the N-alkylation of this indole derivative, grounded in established chemical principles and supported by practical insights for researchers in drug discovery and development.
The reaction proceeds via a two-step mechanism: deprotonation of the indole nitrogen to form a nucleophilic anion, followed by an SN2 reaction with an alkyl halide.[1] The acidity of the indole N-H is enhanced by the electron-withdrawing ester group at the C3 position, facilitating deprotonation with a suitable base.[1]
Reaction Scheme
Caption: General workflow for the N-alkylation of this compound.
Core Protocol: N-Alkylation using Sodium Hydride
This protocol details a widely applicable method for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the alkylating agent in a polar aprotic solvent.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 59292-36-3 | C₁₂H₁₃NO₃ | 219.24 | White to off-white solid.[2] |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 | Highly reactive, flammable solid. Reacts violently with water. Handle under inert atmosphere. |
| Alkyl Halide (e.g., Methyl Iodide) | 74-88-4 | CH₃I | 141.94 | Alkylating agent. Toxic and a suspected carcinogen. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 | Polar aprotic solvent. Anhydrous conditions are crucial for this reaction.[3] |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | Alternative polar aprotic solvent. Anhydrous conditions are essential.[4] |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 | Used for quenching the reaction. |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | NaCl | 58.44 | Used for washing the organic layer. |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
Experimental Procedure
Step 1: Reaction Setup and Deprotonation
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the starting material. The choice of solvent can influence reaction rates and yields.[5][6]
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the sodium salt of the indole may result in a change in the appearance of the reaction mixture.[3]
Step 2: Alkylation
-
While maintaining the temperature at 0 °C, add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Causality Behind Experimental Choices
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the indole nitrogen without competing in the subsequent alkylation step.[1][4] Weaker bases may not be sufficient for complete deprotonation, leading to lower yields.[7]
-
Choice of Solvent: Anhydrous polar aprotic solvents like DMF and THF are ideal for this reaction.[4][5] They effectively solvate the sodium cation of the indole salt, enhancing the nucleophilicity of the indole anion. The absence of acidic protons prevents quenching of the base and the indole anion.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. The subsequent alkylation is typically allowed to proceed at room temperature to ensure a reasonable reaction rate.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete deprotonation. | Ensure the sodium hydride is fresh and active. Increase the equivalents of base slightly. Extend the deprotonation time. |
| Inactive alkylating agent. | Use a fresh bottle of the alkylating agent. | |
| Presence of moisture. | Use rigorously dried solvents and glassware. Ensure a good inert atmosphere is maintained throughout the reaction. | |
| C-alkylation Side Product | Incomplete deprotonation leading to reaction at the more nucleophilic C3 position.[4] | Ensure complete deprotonation by using sufficient base and allowing adequate time. A stronger base or different solvent system could be explored. |
| Complex Reaction Mixture | Decomposition of starting material or product. | Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. Consider running the reaction at a lower temperature. |
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for N-alkylation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low yield in ethyl 5-methoxy-1H-indole-3-carboxylate synthesis
Introduction
Welcome to the technical support guide for the synthesis of ethyl 5-methoxy-1H-indole-3-carboxylate. This molecule is a valuable building block in medicinal chemistry and drug development, forming the core of various pharmacologically active agents. The Fischer indole synthesis is a robust and widely adopted method for its preparation; however, achieving consistently high yields can be challenging due to the sensitivity of the reaction to several parameters.[1][2]
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields. It provides in-depth, experience-driven answers to frequently asked questions, detailed protocols, and a mechanistic overview to empower you to optimize your experimental outcomes.
General Troubleshooting Workflow
Before diving into specific issues, it's beneficial to have a structured approach to troubleshooting. The following workflow outlines a logical sequence for diagnosing and resolving low-yield problems.
References
Technical Support Center: Purification of Ethyl 5-methoxy-1H-indole-3-carboxylate
Welcome to the technical support center for the purification of ethyl 5-methoxy-1H-indole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile indole derivative. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield in your experiments.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complications in biological assays. The purification strategy often depends on the synthetic route employed, such as the Fischer indole synthesis or the Japp-Klingemann reaction, each of which can generate a unique impurity profile.[1][2] This guide will equip you with the knowledge to tackle common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your crude reaction mixture.
Question 1: My crude product is a dark, oily residue after the initial work-up. How can I get it to solidify and proceed with purification?
Answer: A dark, oily crude product is a common issue, often resulting from residual acidic catalyst (e.g., polyphosphoric acid from a Fischer synthesis), high-boiling point solvents, or polymeric side products.
-
Causality: Strong acids used in syntheses like the Fischer indole synthesis can lead to the formation of colored, tar-like impurities if not completely neutralized.[3] Residual solvents like DMF or DMSO can also prevent crystallization.
-
Solution Steps:
-
Thorough Neutralization & Extraction: Ensure the reaction mixture is fully quenched and neutralized before extraction. A wash with a saturated sodium bicarbonate (NaHCO₃) solution is critical. Follow this with a brine wash to remove excess water and some water-soluble impurities.
-
Solvent Removal: Use a rotary evaporator to remove the extraction solvent (e.g., ethyl acetate, DCM). To remove residual high-boiling solvents, co-evaporation can be effective. Add a solvent like toluene to the oily residue and evaporate again; repeat this process 2-3 times.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble but the impurities are more soluble (e.g., cold hexanes or a diethyl ether/hexanes mixture). Vigorously scratch the side of the flask with a glass rod at the solvent-air interface. This can provide nucleation sites for crystal growth. Once solid particles form, you can proceed with filtration and further purification.
-
Question 2: I'm performing column chromatography, but my product is co-eluting with a persistent impurity. What should I do?
Answer: Co-elution occurs when the polarity of the desired product and an impurity are too similar for effective separation with the chosen solvent system.
-
Causality: The impurity is likely a structurally related compound, such as an isomer or a partially reacted intermediate from the synthesis. For instance, in a Fischer indole synthesis, regioisomers can sometimes form.[1]
-
Solution Steps:
-
Optimize TLC: Before running a large column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your desired product an Rf value of approximately 0.25-0.35, with clear separation from the impurity spot.[4]
-
Solvent System Modification:
-
Adjust Polarity Gradient: If using a gradient elution, make it shallower. A slower increase in the polar solvent percentage provides more "column volumes" for the separation to occur.
-
Change Solvent Composition: Instead of just ethyl acetate/hexanes, try a different solvent system. Adding a small amount of a third solvent with different properties can alter selectivity. For example, adding 1% triethylamine (Et₃N) can help if the impurity is acidic, while adding 1% acetic acid (AcOH) can help with basic impurities. Alternatively, switching from ethyl acetate to dichloromethane (DCM) or diethyl ether as the polar component can change the interactions with the silica gel.
-
-
Column Parameters: Use a longer, narrower column and a finer mesh silica gel (e.g., 230-400 mesh) to increase the number of theoretical plates and improve resolution. Ensure the sample is loaded in a highly concentrated band using a minimal amount of solvent.[4]
-
Question 3: My yield after recrystallization is very low. How can I improve it?
Answer: Low recrystallization yield typically stems from two main issues: choosing a suboptimal solvent or using too much solvent.
-
Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, it will remain in the mother liquor, drastically reducing the yield.
-
Solution Steps:
-
Solvent Screening: Perform small-scale solvent screening tests. Place a few milligrams of your crude product in several test tubes and add different solvents dropwise. Good candidates will show poor solubility at room temperature but complete dissolution upon heating. Solvents like ethanol, isopropanol, ethyl acetate/hexanes mixtures, or chloroform have been reported for similar indole derivatives.[5]
-
Minimize Solvent Volume: When performing the full recrystallization, use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture until everything just dissolves. Adding excess solvent is a very common cause of low recovery.
-
Cooling Process: Allow the solution to cool slowly to room temperature first to allow for the formation of larger, purer crystals. Then, place it in an ice bath or refrigerator to maximize precipitation. Rapid cooling can trap impurities within the crystal lattice.
-
Recover from Mother Liquor: If the initial yield is low, concentrate the mother liquor (the leftover solvent after filtration) and attempt a second recrystallization to recover more product. This second crop may be less pure but can be combined with other batches for re-purification.
-
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of pure this compound? A: Pure this compound typically appears as a white to light yellow or brown crystalline powder.[6] Its melting point is generally reported in the range of 154-160°C.[6][7] A broad melting range or a lower melting point usually indicates the presence of impurities.
Q: What are the most common impurities I should expect from a Fischer indole synthesis? A: The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[3] Common impurities include:
-
Unreacted p-methoxyphenylhydrazine.
-
Unreacted ethyl pyruvate or its decomposition products.
-
The intermediate phenylhydrazone.
-
Polymeric tars or other regioisomeric indole products, although the 5-methoxy substitution generally favors the desired product.[1]
Q: Which solvent systems are best for column chromatography of this compound? A: The optimal solvent system depends on the specific impurities in your mixture. However, good starting points for silica gel chromatography are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether).
| Solvent System (v/v) | Typical Rf Value | Notes |
| Hexanes / Ethyl Acetate (4:1) | ~0.4 | A good starting point for moderately clean crude material.[5] |
| Hexanes / Ethyl Acetate (2:1) | ~0.6 | Use for faster elution if the product is retained too strongly. |
| Petroleum Ether / Diethyl Ether (1:1) | Varies | Can provide different selectivity compared to ethyl acetate.[8] |
| Dichloromethane (100%) | ~0.5 | Can be effective if ether or ethyl acetate systems fail to give good separation. |
Note: Rf values are approximate and should be confirmed by TLC with your specific crude mixture.
Q: Is this compound stable during purification? A: this compound is generally stable under standard purification conditions (chromatography, recrystallization). However, indoles can be sensitive to strong acids and prolonged exposure to air and light, which can cause gradual darkening or degradation. It is best to store the purified compound in a cool, dark place under an inert atmosphere if possible.
Experimental Protocols
Protocol 1: General Work-up and Extraction
This protocol is a standard procedure following a synthesis like the Fischer indole reaction.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃). Stir until all the acid is neutralized (check with pH paper; target pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers. Wash sequentially with water (1x) and then with a saturated NaCl solution (brine) (1x). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes the crude product is a solid or a viscous oil.
Caption: Workflow for Flash Column Chromatography.
-
TLC Optimization: Determine the optimal eluent system by TLC. A good system will give the product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity (e.g., 100% hexanes) and gradually increase the percentage of the polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Recrystallization
This is a final polishing step to obtain highly crystalline, pure material.
Caption: Step-by-step recrystallization process.
-
Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexanes mixture) while heating until the solid just dissolves.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystals should begin to form.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum precipitation of the product.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L17596.03 [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. mdpi.com [mdpi.com]
byproduct formation in the synthesis of indole-3-carboxylates
Welcome to the Technical Support Center for the synthesis of indole-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole chemistry. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind byproduct formation and reaction optimization. Our goal is to empower you with the expertise to anticipate and resolve issues in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of an ethyl indole-3-carboxylate is giving a low yield and multiple spots on TLC. What are the likely byproducts?
A1: Low yields in the Fischer indole synthesis of indole-3-carboxylates, typically from a phenylhydrazine and an α-ketoester like ethyl pyruvate, are often due to several competing side reactions. The most common issues include:
-
N-N Bond Cleavage: The critical[1][1]-sigmatropic rearrangement can be outcompeted by the cleavage of the weak N-N bond in the hydrazone intermediate. This is particularly problematic with electron-donating substituents on the phenylhydrazine ring, which stabilize the resulting carbocation intermediates.[1][2] This cleavage leads to the formation of aniline and various imine derivatives, which can further react or decompose.
-
Regioisomeric Products: If you are using a substituted phenylhydrazine, cyclization can occur on either side of the substituent, leading to a mixture of regioisomeric indoles. The electronic and steric nature of the substituents dictates the product ratio.
-
Incomplete Cyclization: The final acid-catalyzed elimination of ammonia to form the aromatic indole ring might be incomplete, leaving behind aminoindoline-type byproducts.
-
Side Reactions of Starting Materials: Under acidic conditions, the α-ketoester can undergo self-condensation reactions.
Q2: I am attempting a direct Friedel-Crafts type reaction to introduce a carboxylate group onto the indole ring, but I'm getting a mixture of products. How can I improve C3-selectivity?
A2: Achieving C3-selectivity in the direct acylation or carboxylation of indoles is a common challenge due to the multiple nucleophilic sites on the indole ring. The primary competing reaction is N-acylation at the indole nitrogen. Key factors influencing selectivity include:
-
Protecting Group: The most straightforward way to avoid N-acylation is to use an N-protected indole. However, if you need the NH-unsubstituted product, careful choice of reagents and conditions is crucial.
-
Lewis Acid: The choice of Lewis acid is critical. Milder Lewis acids like ZnCl₂ or ZrCl₄ can favor C3-acylation over stronger ones like AlCl₃, which can lead to complex mixtures and decomposition.[3]
-
Acylating Agent: Highly reactive acylating agents like oxalyl chloride can lead to di-acylation, forming the 1,3-diglyoxylyl derivative. Using less reactive reagents like ethyl chloroformate can sometimes improve selectivity, though N-acylation can still be a competing pathway.[4][5]
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable C3-acylated product over the kinetically favored N-acylated product.
Q3: How can I distinguish between the desired C3-acylated indole and the N-acylated byproduct spectroscopically?
A3: Differentiating between C3- and N-acylated indole isomers is readily achievable using standard spectroscopic techniques:
-
Infrared (IR) Spectroscopy: This is often the most definitive method. N-acylated indoles are amides, and their carbonyl stretch (νC=O) appears at a lower frequency (typically 1680-1700 cm⁻¹) compared to the ketone carbonyl of a C3-acylated indole (typically 1700-1730 cm⁻¹).[6]
-
¹H NMR Spectroscopy: The proton on the indole nitrogen (N-H) will be absent in the N-acylated product. In the C3-acylated product, this N-H proton is present and typically appears as a broad singlet downfield (> 8 ppm).
-
Mass Spectrometry (MS): The fragmentation patterns can be distinct. For instance, in the EI mass spectrum of a 1-acyl-3-alkylindole, a prominent peak corresponding to the benzoyl cation (m/z 105 for a benzoyl group) is often observed, which is absent in the 3-acyl-1-alkylindole isomer.[6]
Q4: My Reissert synthesis is producing the indole-2-carboxylic acid, but I'm losing a significant amount of product upon heating to decarboxylate to the indole. Are there alternative decarboxylation methods?
A4: Yes, the thermal decarboxylation of indole-2-carboxylic acids can be harsh and lead to degradation. Several milder and more efficient methods have been developed. These often involve heating in a high-boiling solvent with a catalyst. For instance, heating in quinoline with copper powder or copper chromite is a classic method. Microwave-assisted decarboxylation can also be effective and significantly reduce reaction times.
Troubleshooting Guides
Guide 1: Fischer Indole Synthesis of Ethyl Indole-3-carboxylates
Problem: Low yield of the desired ethyl 2-substituted-indole-3-carboxylate and the presence of significant, often colored, impurities.
Workflow & Byproduct Analysis:
Caption: Byproduct formation pathways in the Fischer indole synthesis.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| N-N Bond Cleavage | The enehydrazine intermediate, especially when protonated, can undergo heterolytic cleavage of the N-N bond. This pathway is competitive with the desired[1][1]-sigmatropic rearrangement and is often favored by electron-donating groups on the phenylhydrazine.[1][2] The resulting fragments are typically aniline and an iminium species. | 1. Choice of Acid: Switch from strong protic acids (like H₂SO₄) to Lewis acids (e.g., ZnCl₂) which can better promote the rearrangement over cleavage. 2. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can favor the cleavage pathway. |
| Chlorinated Byproducts | When using HCl in ethanol, abnormal products such as ethyl 6-chloroindole-2-carboxylate and chlorinated diphenylamine derivatives can form, especially with methoxy-substituted phenylhydrazones.[7][8] | 1. Avoid HCl/Ethanol: If you observe chlorinated byproducts, switch to a different acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid in a non-alcoholic solvent. |
| Incomplete Reaction/Cyclization | The reaction may stall at the hydrazone or an intermediate stage before complete aromatization. | 1. Increase Catalyst Loading: Ensure a sufficient amount of acid catalyst is used to drive the reaction to completion. 2. Increase Temperature/Time: Cautiously increase the reaction temperature or extend the reaction time while monitoring for byproduct formation. |
Experimental Protocol: Fischer Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and ethyl pyruvate (1.05 eq) in glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenylhydrazone.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 2-methyl-1H-indole-3-carboxylate.
Guide 2: Direct Carboxylation of Indole
Problem: Formation of N-acylated and/or di-acylated byproducts leading to a mixture that is difficult to separate.
Workflow & Byproduct Analysis:
Caption: Competing N-acylation and di-acylation pathways.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| High Reactivity of Indole Nitrogen | The lone pair on the indole nitrogen is highly nucleophilic, making N-acylation a kinetically favorable process, especially with highly reactive acylating agents.[9] | 1. Use N-Protected Indole: If the final product does not require a free N-H, starting with an N-protected indole (e.g., N-tosyl or N-Boc) will completely prevent N-acylation. 2. Optimize Lewis Acid: Use a milder Lewis acid that coordinates preferentially with the acylating agent without strongly activating the indole nitrogen. ZrCl₄ has been shown to be effective for regioselective C3-acylation of unprotected indoles.[10] 3. Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to favor the formation of the more stable C3-acylated product. |
| Excess Acylating Agent | Using a large excess of a highly reactive acylating agent like oxalyl chloride can lead to initial N-acylation followed by C3-acylation, resulting in the di-acylated byproduct.[11] | 1. Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the acylating agent. 2. Slow Addition: Add the acylating agent dropwise to the solution of indole and Lewis acid at a low temperature to maintain a low instantaneous concentration of the acylating agent. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. | 1. Solvent Screening: Experiment with different solvents. Non-polar solvents like dichloromethane or dichloroethane are commonly used. |
Experimental Protocol: ZrCl₄-mediated C3-acylation of Indole
-
To a stirred solution of indole (1.0 eq) in dry dichloromethane under an inert atmosphere, add ZrCl₄ (1.1 eq) at 0 °C.
-
Stir the mixture for 15 minutes.
-
Slowly add the acyl chloride (e.g., ethyl oxalyl chloride, 1.05 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some N-substituted indole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Stability of Ethyl 5-methoxy-1H-indole-3-carboxylate
Document ID: TSC-2026-01-02-EMIC-STAB
For: Researchers, scientists, and drug development professionals
Introduction
Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of ethyl 5-methoxy-1H-indole-3-carboxylate, a common intermediate in pharmaceutical synthesis. The indole nucleus, while crucial for the biological activity of many compounds, is notoriously sensitive to certain chemical conditions, particularly acidic environments.[1] This document is designed to help you anticipate and resolve stability issues, ensuring the integrity of your experiments and the quality of your product.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The principal concern is its degradation under acidic conditions. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, particularly protonation. This can lead to subsequent reactions like hydrolysis of the ethyl ester, dimerization, or polymerization, resulting in discoloration (often turning pink or purple) and the formation of insoluble materials.[1]
Q2: How do the substituents on the indole ring affect its stability in acid?
A2: The substituents have competing effects. The 5-methoxy group is electron-donating, which increases the electron density of the indole ring and makes it more susceptible to protonation. Conversely, the 3-ethyl carboxylate group is electron-withdrawing, which deactivates the ring and provides a degree of stabilization against electrophilic attack compared to an unsubstituted indole. The net effect is that while the compound is more stable than many other substituted indoles, it remains vulnerable to acidic conditions.
Q3: Can I use acidic conditions during my reaction work-up or purification?
A3: It is strongly advised to avoid acidic conditions where possible. Even brief exposure to moderate or strong acids (e.g., during an aqueous wash with HCl or during silica gel chromatography with an un-neutralized eluent) can initiate degradation. If an acidic wash is unavoidable, it should be performed quickly at low temperatures with a dilute acid and immediately followed by a neutralizing wash (e.g., with saturated sodium bicarbonate solution).
Q4: What are the visible signs of degradation?
A4: The most common visual indicator of indole degradation is a color change. Solutions or the solid compound may turn yellow, pink, red, or even dark purple/black upon prolonged exposure to acid, light, or air. The formation of a precipitate or haze can also indicate the creation of insoluble polymeric byproducts.
Q5: How should I store this compound?
A5: For optimal stability, store the compound in a tightly sealed container, protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at a reduced temperature (2-8 °C). This minimizes exposure to acid, light, and oxygen, all of which can contribute to degradation.
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter during synthesis, purification, and analysis.
Problem 1: My compound is turning pink/purple during aqueous work-up after a reaction.
-
Likely Cause: You have used an acidic quench or wash (e.g., 1M HCl) to neutralize a basic reaction mixture or remove base-soluble impurities. The low pH is causing the indole ring to protonate and subsequently polymerize.
-
Solution & Causal Explanation:
-
Avoid Strong Acids: Use a milder acidic solution for quenching, such as saturated ammonium chloride (NH₄Cl), which is weakly acidic.
-
Use a Biphasic System: Perform the neutralization at 0 °C and immediately extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane). The product's preference for the organic layer will limit its contact time with the acidic aqueous phase.
-
Immediate Neutralization: Follow any acidic wash with an immediate wash using a weak base like saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid.
-
Problem 2: I am seeing significant streaking and poor recovery of my compound from a silica gel column.
-
Likely Cause: Standard silica gel is inherently acidic (pH ≈ 4-5), which can cause on-column degradation of the indole. The polar degradation products then streak or remain irreversibly adsorbed to the silica.
-
Solution & Causal Explanation:
-
Neutralize the Silica: Before running the column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base. A common practice is to use an eluent containing 0.1-1% triethylamine (Et₃N) or pyridine. This deactivates the acidic silanol groups on the silica surface, preventing protonation of the indole.
-
Use Deactivated Silica: Consider using commercially available deactivated or neutral silica gel for your purification.
-
Alternative Chromatography: If the compound is still too sensitive, consider alternative purification methods like crystallization or chromatography on a different stationary phase, such as alumina (neutral or basic).
-
Problem 3: My NMR/HPLC analysis shows multiple unexpected peaks after leaving the sample in the autosampler overnight.
-
Likely Cause: The analytical solvent may be slightly acidic, or the compound is degrading upon prolonged exposure to light in the autosampler. For instance, unbuffered methanol/water mixtures can be slightly acidic, and deuterated chloroform (CDCl₃) can generate trace amounts of DCl.
-
Solution & Causal Explanation:
-
Buffer the Mobile Phase: For HPLC analysis, use a buffered mobile phase to maintain a neutral pH. A phosphate buffer at pH 7 is a common choice for reversed-phase HPLC.[2][3]
-
Use Neutralized NMR Solvents: For NMR, use fresh CDCl₃ from a sealed ampoule or add a small amount of potassium carbonate to the NMR tube to neutralize any trace acid. Alternatively, use a non-acidic solvent like acetone-d₆ or DMSO-d₆.
-
Limit Light Exposure: Use amber vials for the autosampler to protect the sample from light.
-
Analyze Promptly: Analyze samples as soon as they are prepared. If storage is necessary, keep them cold and in the dark.
-
Problem 4: The ethyl ester group is being hydrolyzed during my process.
-
Likely Cause: This is a classic acid-catalyzed hydrolysis reaction.[4][5][6] The reaction is reversible, but in the presence of excess water (from an aqueous acid wash, for example), the equilibrium is driven towards the formation of the corresponding carboxylic acid and ethanol.[7][8]
-
Solution & Causal Explanation:
-
Strictly Anhydrous Conditions: If the reaction chemistry allows, maintain strictly anhydrous conditions to prevent hydrolysis.
-
Avoid Aqueous Acid: As detailed in Problem 1, minimize or eliminate the use of aqueous acid. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Protecting Groups: In multi-step syntheses where exposure to acid is unavoidable, consider protecting the indole nitrogen with an acid-stable group like phenylsulfonyl (PhSO₂) or a base-labile group if subsequent steps are basic.[9] This can sometimes alter the electronic properties of the ring enough to reduce side reactions, though it adds steps to the synthesis.
-
Part 3: Visualization & Data
Diagrams of Degradation Pathways and Workflows
The following diagrams illustrate the key chemical transformations and recommended experimental procedures.
References
- 1. mdpi.org [mdpi.org]
- 2. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Substituted Indoles
Welcome to the technical support center for the purification of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic properties and reactivity of the indole nucleus, coupled with the diverse nature of its substituents, often present significant purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the integrity and purity of your synthesized molecules.
Troubleshooting Guide: Navigating Common Purification Roadblocks
The purification of substituted indoles is rarely a one-size-fits-all process. The inherent reactivity of the indole core, particularly its susceptibility to oxidation and polymerization under acidic conditions, necessitates careful consideration of purification techniques.[1][2] This section provides a systematic approach to troubleshooting common issues encountered during chromatographic and crystallization-based purifications.
Flash Chromatography: The Workhorse of Indole Purification
Flash chromatography is a primary tool for the purification of substituted indoles.[3] However, its success is highly dependent on the stationary phase, mobile phase, and the specific properties of the indole derivative.
Q1: My indole-containing compound is streaking or tailing on the silica gel column, leading to poor separation. What's happening and how can I fix it?
A1: This is a frequent issue arising from the interaction between the basic nitrogen of the indole ring and the acidic silanol groups on the silica surface.[4] This interaction can be particularly problematic for N-H indoles and those with basic substituents.
-
Causality: The lone pair of electrons on the indole nitrogen can interact with the acidic protons of the silica gel, leading to strong adsorption and subsequent tailing. This effect is exacerbated in polar solvent systems.
-
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to the eluent to "neutralize" the acidic sites on the silica.[4]
-
Stationary Phase Selection:
-
Deactivated Silica: If basic modifiers are incompatible with your compound, consider using deactivated (neutral) silica gel.[6]
-
Alumina (Basic or Neutral): For highly basic indoles, switching to alumina as the stationary phase can be beneficial.
-
-
N-Protection: If the indole N-H is the primary cause of tailing, protecting it with a suitable group (e.g., Boc, Ts) can significantly improve chromatographic behavior.[1]
-
Q2: My substituted indole appears to be decomposing on the silica gel column. How can I confirm this and what are my options?
A2: Indoles, especially those with electron-donating substituents, can be sensitive to the acidic nature of silica gel and may degrade during purification.[1][6]
-
Confirmation: To test for on-column decomposition, perform a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If new spots appear off the diagonal, your compound is likely decomposing on the silica.[6]
-
Troubleshooting Steps:
-
Use Deactivated Stationary Phases: As mentioned above, neutral silica or alumina can prevent acid-catalyzed degradation.
-
Rapid Purification: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than ideal to expedite elution, even if it means sacrificing some resolution.
-
Alternative Purification Methods: If decomposition is severe, consider other techniques like preparative HPLC with a buffered mobile phase or crystallization.
-
Q3: I'm struggling to separate my desired substituted indole from a closely related impurity with a very similar Rf value. What strategies can I employ?
A3: Achieving separation of closely eluting compounds requires optimizing chromatographic selectivity.
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically screen different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.[7]
-
Isocratic vs. Gradient Elution: If using an isocratic system, a shallow gradient elution can often resolve closely related compounds.
-
Reverse-Phase Chromatography: If your indole derivative is sufficiently polar, reverse-phase flash chromatography (C18 silica) can offer a different selectivity profile and may resolve impurities that co-elute in normal-phase.[8]
-
Consider Impurity Identity: If possible, identify the impurity. Knowing its structure can provide clues for a more effective purification strategy. For example, if the impurity is a starting material, you can try to drive the reaction to completion. Common impurities can include over-reduced or dehalogenated products from catalytic hydrogenation steps.[9][10]
-
Crystallization: The Path to High Purity
Crystallization can be a powerful technique for obtaining highly pure substituted indoles, but finding the right conditions can be challenging.[11][12]
Q1: I'm having difficulty finding a suitable solvent system for the recrystallization of my substituted indole. What is a systematic approach to solvent screening?
A1: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[12]
-
Systematic Screening:
-
Single Solvent Systems: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). Place a small amount of your crude material in a test tube and add the solvent dropwise. Heat the mixture to boiling. If it dissolves, cool it to see if crystals form.
-
Two-Solvent Systems: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Reheat to clarify the solution and then allow it to cool slowly.[12]
-
-
Common Solvent Pairs for Indoles:
-
Ethanol/Water
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
Toluene/Hexane
-
Q2: My substituted indole is "oiling out" instead of forming crystals during recrystallization. What causes this and how can I prevent it?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.
-
Causality: This is often due to a high concentration of impurities, cooling the solution too quickly, or a large difference in polarity between the solute and the solvent.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Use a More Dilute Solution: Start with a larger volume of the "good" solvent to lower the saturation temperature.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution to induce crystallization.
-
Partial Purification First: If the crude material is very impure, a quick filtration through a silica plug to remove baseline impurities might be necessary before attempting recrystallization.[13]
-
Frequently Asked Questions (FAQs)
This section addresses specific, recurring questions related to the purification of substituted indoles.
Q: How do I remove residual transition metal catalysts (e.g., Palladium, Copper) from my indole synthesis reaction mixture?
A: Residual metals are a common issue in cross-coupling reactions used to synthesize substituted indoles.[14][15]
-
Filtration: Often, the catalyst can be removed by filtering the reaction mixture through a pad of Celite®.
-
Aqueous Workup: An aqueous workup with a solution of ammonium chloride or EDTA can help to sequester and remove some metal catalysts.
-
Specialized Scavengers: For trace amounts of metal, commercially available metal scavengers (resins or silica-based) can be very effective.
-
Chromatography: While not ideal for bulk removal, flash chromatography is often necessary to remove the last traces of metal catalysts.
Q: My N-H substituted indole is acidic. How does this affect its purification?
A: The N-H proton of the indole ring is weakly acidic (pKa ≈ 17).[16] This acidity can be exploited for purification.
-
Acid-Base Extraction: You can deprotonate the indole with a suitable base (e.g., NaOH, KOH) to form a water-soluble salt.[17] This allows you to wash the aqueous layer with an organic solvent to remove non-acidic impurities. Subsequently, acidifying the aqueous layer will precipitate the pure indole. This technique is particularly useful for removing non-polar impurities.
Q: Are there any general stability concerns I should be aware of when handling and purifying substituted indoles?
A: Yes, indoles can be sensitive to air, light, and acid.[2][18]
-
Oxidation: Many indoles, especially electron-rich ones, are prone to air oxidation, which can lead to the formation of colored impurities.[19] It's often advisable to handle and store them under an inert atmosphere (e.g., nitrogen or argon).
-
Light Sensitivity: Some indole derivatives are light-sensitive. It is good practice to protect reaction and purification setups from direct light by wrapping flasks in aluminum foil.
-
Acid Sensitivity: Strong acids can cause polymerization or degradation of indoles.[1] Avoid strongly acidic conditions during workup and chromatography unless your molecule is known to be stable.
Visualizing Purification Workflows
To aid in the decision-making process for purification, the following diagrams illustrate common workflows.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. reddit.com [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 12. mt.com [mt.com]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
how to improve the regioselectivity of the Fischer indole synthesis.
Topic: Improving the Regioselectivity of the Fischer Indole Synthesis Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed to provide you with in-depth, actionable insights into one of the most common challenges encountered with this powerful reaction: controlling regioselectivity. When using unsymmetrical ketones, the formation of isomeric indole products can significantly complicate synthesis and purification efforts. Here, we address your most pressing questions with scientifically grounded explanations and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental origin of regioselectivity issues in the Fischer Indole Synthesis?
A: The issue of regioselectivity arises when an unsymmetrical ketone is reacted with an arylhydrazine under acidic conditions. The core of the Fischer indole synthesis involves a key mechanistic sequence:
-
Formation of an arylhydrazone from the condensation of the arylhydrazine and the ketone.[1][2][3]
-
Acid-catalyzed tautomerization of the hydrazone to its enamine (or 'ene-hydrazine') form.[2][3][4]
-
A[4][4]-sigmatropic rearrangement of the protonated enamine, which is the crucial bond-forming step.[2][3][5]
-
Subsequent cyclization and elimination of ammonia to form the aromatic indole ring.[1][2]
With an unsymmetrical ketone (R¹CH₂-CO-CH₂R²), two different enamine intermediates can form, as the double bond can be established on either side of the original carbonyl group. The pathway taken during this tautomerization step dictates which regioisomeric indole product is ultimately formed.[1] Controlling the formation of one enamine over the other is the key to achieving high regioselectivity.
References
Technical Support Center: Column Chromatography Techniques for Purifying Indole Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of indole esters via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification process. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can design robust, self-validating purification systems.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial strategy for purifying indole esters.
Q1: What is the most suitable stationary phase for purifying indole esters?
The choice of stationary phase is dictated by the polarity of your target indole ester.
-
Normal-Phase Chromatography: Unmodified silica gel is the most common and cost-effective choice.[1] It is a polar stationary phase, making it ideal for separating compounds of low to moderate polarity.[2][3] Given the heterocyclic nature of the indole ring and the presence of an ester group, most indole esters fall into this category. Alumina can be an alternative if your compound is sensitive to the acidic nature of silica gel.[1][4]
-
Reverse-Phase Chromatography (RP): For more polar indole esters or when dealing with aqueous extracts, a non-polar stationary phase like C18-bonded silica is preferred.[2][5] In RP, a polar mobile phase is used, and more hydrophobic molecules are retained longer.[5] This mode is also highly suitable for LC-MS applications.[6]
Q2: How do I select the optimal solvent system (mobile phase)?
Method development should always begin with Thin-Layer Chromatography (TLC).[7] TLC is a rapid and inexpensive way to screen various solvent systems and determine the ideal polarity needed for separation.
-
For Normal-Phase (Silica Gel): The most common mobile phase is a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[7][8] A good starting point for many indole esters is a mixture of Hexane:Ethyl Acetate .[8][9] The goal is to find a solvent ratio that gives your target compound an Rf value between 0.2 and 0.4 on the TLC plate, which generally translates well to column separation.[10]
-
For Reverse-Phase (C18): The mobile phase typically consists of water or an aqueous buffer mixed with a water-miscible organic solvent like acetonitrile (ACN) or methanol (MeOH).[5][11] The retention is controlled by adjusting the ratio of the organic modifier.
Q3: Should I use an isocratic or a gradient elution?
The choice depends on the complexity of your sample mixture.[12][13]
-
Isocratic Elution: Uses a constant mobile phase composition throughout the entire run.[14] It is simpler to set up and is ideal for separating compounds with similar polarities.[13] However, it can lead to significant peak broadening for compounds that are strongly retained, reducing resolution and sensitivity.[14][15]
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the concentration of the more polar solvent (in normal-phase) or the organic modifier (in reverse-phase).[12] This technique is highly recommended for complex mixtures containing compounds with a wide range of polarities.[16] It results in sharper peaks, better resolution, and often shorter run times.[14][16]
Q4: My indole ester appears to be degrading on the column. What is happening and how can I prevent it?
Indole derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[4][17] The silanol groups (Si-OH) on the silica surface can act as acid catalysts.[18]
-
How to Confirm Degradation: You can test for stability by performing a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system.[19] If the compound is stable, it will appear on the diagonal. If it degrades, new spots will appear off the diagonal.[19][20]
-
Solutions:
-
Deactivate the Silica: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[10][21] This neutralizes the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a less reactive bonded phase like a diol or cyano column.[22]
-
Minimize Contact Time: Use flash chromatography with optimized flow rates to reduce the time the compound spends on the column.
-
Troubleshooting Guide: Common Purification Problems & Solutions
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Compound is stuck at the baseline (Rf ≈ 0) | The mobile phase is not polar enough to elute the compound.[4] | Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., increase % ethyl acetate in a hexane/ethyl acetate system). For very polar compounds, consider a stronger system like methanol/dichloromethane (up to 10% MeOH).[8] |
| Compound runs with the solvent front (Rf ≈ 1) | The mobile phase is too polar, preventing interaction with the stationary phase.[1] | Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., increase % hexane). |
| Poor separation on the column despite good TLC results | 1. Column Overloading: Too much sample for the amount of silica.[10]2. Poor Column Packing: Cracks or channels in the stationary phase lead to an uneven solvent front.3. Inappropriate Sample Loading: Dissolving the sample in a solvent stronger than the mobile phase will cause it to spread into a wide band.[23] | 1. Reduce Load: Use a silica-to-sample weight ratio of at least 30:1 for simple separations and up to 100:1 for difficult ones.[10]2. Repack the Column: Ensure the silica is packed uniformly as a slurry to avoid air bubbles and channels.3. Use Dry Loading: If your sample isn't soluble in a weak solvent, adsorb it onto a small amount of silica, evaporate the solvent, and load the resulting powder onto the column.[23] |
| Product elutes as a broad, "tailing" peak | 1. Strong Acid/Base Interactions: The indole nitrogen (basic) can interact strongly with acidic silanol groups on silica.[18]2. Isocratic Elution: Later-eluting compounds naturally broaden during isocratic runs.[14] | 1. Add a Modifier: Add 0.5-1% triethylamine or ammonia to the mobile phase to suppress the interaction with silanol groups.[10]2. Switch to Gradient Elution: A gradient will sharpen the peaks of later-eluting compounds, improving resolution.[14][16] |
| The desired product cannot be found after the column | 1. Decomposition: The compound was not stable on the stationary phase.[4]2. Still on the Column: The mobile phase was not polar enough to elute it.3. Dilution: The compound eluted but is too dilute in the collected fractions to be detected by TLC.[4] | 1. Check Stability: Perform a 2D TLC test beforehand.[19]2. Flush the Column: After your planned elution, flush the column with a very strong solvent (e.g., 10-20% methanol in dichloromethane) and check these fractions.[19]3. Concentrate Fractions: Combine and concentrate the fractions where you expected your product to elute before running a final TLC analysis.[4] |
| Crude sample is insoluble in the starting mobile phase | The sample is significantly more polar than the non-polar solvent used at the beginning of the elution. | Use the Dry Loading Technique: This is the most robust solution. Dissolve your crude mixture in a solvent it is soluble in (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[23] |
Visualized Workflows and Logic
Diagrams can clarify complex processes. Below are visualizations for the purification workflow and troubleshooting logic.
Caption: General workflow for indole ester purification.
Caption: Troubleshooting decision tree for purification issues.
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
This protocol is the critical first step to determine the appropriate mobile phase for your column.
-
Prepare TLC Plates: Obtain commercially available silica gel TLC plates.
-
Prepare Eluent Chambers: In separate sealed chambers (e.g., beakers covered with a watch glass), add a small amount of different solvent mixtures. Start with a range of Hexane:Ethyl Acetate ratios (e.g., 9:1, 4:1, 2:1, 1:1).
-
Spot the Plate: Dissolve a small amount of your crude indole ester mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot a small, concentrated dot onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the spots.
-
Analyze: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal solvent system will provide good separation between your desired product and impurities, with the product having an Rf value between 0.2 and 0.4.[10]
Protocol 2: Packing and Running a Normal-Phase Flash Column
This protocol describes a standard "wet packing" method for flash chromatography.[24]
-
Select Column and Silica: Choose a column size appropriate for your sample amount. As a rule of thumb, use a silica gel weight that is 30-100 times the weight of your crude sample.[10]
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane) to form a consistent slurry.
-
Pack the Column: Secure the column vertically. With the stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[23]
-
Equilibrate: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the sand layer.[24]
-
Load the Sample:
-
Wet Loading: Dissolve the sample in the minimum amount of the mobile phase (or a slightly weaker solvent). Carefully pipette this solution onto the sand layer. Drain the solvent until it just reaches the sand layer.[23]
-
Dry Loading (Recommended): Follow Protocol 3.
-
-
Elute and Collect: Carefully add the mobile phase to the column. Apply pressure (using a pump or regulated air) to achieve a steady flow rate. Begin collecting fractions immediately. If using a gradient, gradually increase the polarity of the mobile phase according to your developed method.
-
Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product.
Protocol 3: Dry Loading a Sample
This method is superior for samples that have poor solubility in the mobile phase or for achieving the best possible separation.[23]
-
Dissolve Sample: Dissolve your crude indole ester (e.g., 1 g) in a suitable volatile solvent (e.g., dichloromethane).
-
Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (approx. 2-3 times the sample weight). Add the dissolved sample solution to the flask.
-
Evaporate: Swirl the flask to ensure the silica is fully wetted. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Load onto Column: Carefully pour this powder onto the sand layer of your equilibrated column.
-
Proceed with Elution: Gently tap the column to settle the powder, add another thin layer of sand on top, and begin eluting as described in Protocol 2.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Purification [chem.rochester.edu]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. chiraltech.com [chiraltech.com]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Indole-3-acetic acid ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. biotage.com [biotage.com]
- 15. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. aapco.org [aapco.org]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 24. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 5-Methoxy-1H-indole-3-carboxylate: Fischer vs. Bischler Methodologies
For researchers and professionals in drug development, the efficient synthesis of indole derivatives is a cornerstone of medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous pharmaceuticals. Among these, ethyl 5-methoxy-1H-indole-3-carboxylate serves as a critical building block for a range of biologically active compounds. This guide provides an in-depth comparison of two classical and widely employed methods for its synthesis: the Fischer indole synthesis and the Bischler indole synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance to guide your synthetic strategy.
Introduction: The Strategic Importance of this compound
The 5-methoxyindole-3-carboxylate framework is a key intermediate in the synthesis of various therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-viral properties. The choice of synthetic route to this valuable intermediate can significantly impact yield, purity, scalability, and overall cost-effectiveness of the drug development process. This guide focuses on a head-to-head comparison of the Fischer and Bischler indole syntheses, two venerable yet persistently relevant methods in the organic chemist's arsenal.
The Fischer Indole Synthesis: A Robust and Versatile Approach
The Fischer indole synthesis, first reported in 1883, is a stalwart method for constructing the indole ring system. The reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone.
Mechanistic Insights
The generally accepted mechanism proceeds through a-sigmatropic rearrangement of the enamine tautomer of the hydrazone. This key step is followed by the loss of ammonia and subsequent aromatization to furnish the indole core. The choice of acid catalyst is critical and can range from protic acids like sulfuric acid and hydrochloric acid to Lewis acids such as zinc chloride.
Figure 1: The reaction pathway of the Fischer indole synthesis.
Experimental Protocol: Fischer Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions.
Materials:
-
p-Methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve p-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add ethyl pyruvate (1.05 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
The hydrazone may precipitate from the solution. If so, it can be filtered and washed with cold ethanol.
-
-
Indolization:
-
To the crude hydrazone, add a solution of concentrated sulfuric acid in ethanol (e.g., 10% v/v) cautiously at 0 °C.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
The Bischler Indole Synthesis: An Alternative Pathway
The Bischler indole synthesis, also known as the Bischler-Möhlau synthesis, provides an alternative route to indoles. This method involves the reaction of an α-halo-ketone with an excess of an aniline, followed by a cyclization and rearrangement step. For the synthesis of our target molecule, a variation using an α-hydroxy-ketone (or its equivalent) with an aniline in the presence of an acid catalyst is more common.
Mechanistic Insights
The reaction is believed to proceed through the initial formation of an α-arylamino ketone intermediate. This intermediate then undergoes an acid-catalyzed intramolecular electrophilic substitution onto the electron-rich aniline ring, followed by dehydration to yield the indole. The use of a significant excess of the aniline is a common feature of this synthesis.
Figure 2: The reaction pathway of the Bischler indole synthesis.
Experimental Protocol: Bischler Synthesis of this compound
This protocol is a representative example and may require optimization.
Materials:
-
p-Anisidine
-
Ethyl bromopyruvate
-
Hydrobromic acid (48%)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add p-anisidine (3.0 eq) and a catalytic amount of hydrobromic acid.
-
Heat the mixture to approximately 100 °C.
-
Slowly add ethyl bromopyruvate (1.0 eq) to the heated mixture over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and add water.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
The excess p-anisidine can be removed by washing the combined organic layers with dilute hydrochloric acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.
-
Comparative Analysis: Fischer vs. Bischler Synthesis
| Feature | Fischer Indole Synthesis | Bischler Indole Synthesis |
| Starting Materials | p-Methoxyphenylhydrazine, Ethyl pyruvate | p-Anisidine, Ethyl bromopyruvate |
| Reagent Availability | Readily available | Readily available |
| Reaction Conditions | Acid-catalyzed cyclization, often requires heating. | Requires heating and a large excess of the aniline. |
| Typical Yields | Generally good to excellent (60-85%). | Often moderate to good (40-70%). |
| Scalability | Generally considered scalable. | Can be challenging to scale due to the need for a large excess of aniline. |
| Byproducts | Potential for side reactions like the formation of isomeric indoles. | Formation of polymeric materials and other side products is possible. |
| Substrate Scope | Broad, tolerates a wide range of functional groups. | Can be limited by the stability of the α-halo-ketone and the aniline. |
| Safety Considerations | Phenylhydrazines can be toxic and should be handled with care. | α-Halo-ketones are lachrymatory and should be handled in a fume hood. |
Conclusion and Recommendations
Both the Fischer and Bischler indole syntheses represent viable pathways for the preparation of this compound. The choice between the two will often depend on the specific requirements of the project.
The Fischer indole synthesis is generally the more robust and higher-yielding method. Its broad substrate scope and scalability make it a preferred choice for many applications. The primary consideration is the handling of potentially hazardous phenylhydrazine derivatives.
For the synthesis of this compound in a research and development setting, the Fischer indole synthesis is often the more strategic choice due to its typically higher efficiency and more straightforward stoichiometry. However, a thorough evaluation of both routes, including small-scale trial reactions, is always recommended to determine the optimal conditions for your specific laboratory setup and project goals.
A Comparative Guide to the Biological Activity of Ethyl 5-Methoxy-1H-indole-3-carboxylate and its Analogs
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds, from essential amino acids to potent therapeutic agents.[1] Its unique electronic properties and the ability to participate in various biological interactions make it a privileged structure in drug discovery. This guide provides an in-depth comparison of the biological activity of ethyl 5-methoxy-1H-indole-3-carboxylate, a key indole derivative, with its structurally related analogs. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data, to elucidate critical structure-activity relationships (SAR).
The Indole-3-Carboxylate Scaffold: A Versatile Pharmacophore
The indole-3-carboxylate moiety is a common feature in many synthetic and natural products, exhibiting a wide range of pharmacological activities. Modifications to the indole ring, such as the introduction of substituents at various positions, and alterations to the carboxylate group, can significantly influence the biological profile of these molecules. This guide will focus on understanding the impact of two key structural features: the methoxy group at the 5-position and the ethyl ester at the 3-position.
Anticancer Activity: A Quantitative Comparison
The antiproliferative activity of indole derivatives has been a major focus of cancer research.[2] The following data, compiled from various studies, provides a comparative view of the cytotoxic effects of this compound and its analogs against different cancer cell lines.
Table 1: Comparative Anticancer Activity of Indole-3-Carboxylate Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Key Structural Features & Inferred SAR | Reference |
| This compound | (Structure not directly tested in a comparative study found) | - | Data not available | The 5-methoxy group is generally associated with enhanced anticancer activity in other indole series. The ethyl ester may influence cell permeability. | - |
| Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate | 5-hydroxy, N-aryl, 2-methyl substituted | MCF-7 (Breast) | 4.7 | The ester form, combined with N-arylation and a 5-hydroxy group (electron-donating), shows high potency.[3] | [3] |
| 5-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid | 5-hydroxy, N-aryl, 2-methyl substituted | MCF-7 (Breast) | > 10 | The corresponding carboxylic acid shows significantly lower activity, suggesting the ethyl ester enhances cytotoxicity, possibly through improved cell uptake.[3] | [3] |
| Indole-3-carboxylic acid conjugate of MMB (7k) | Indole-3-carboxylic acid moiety | Leukemia sub-panel | 0.04–0.28 | The free carboxylic acid at the 3-position, when conjugated to another bioactive molecule, can be highly potent.[4][5] | [4][5] |
| Indole-2-carboxylic acid conjugate of MMB (7a) | Indole-2-carboxylic acid moiety | Breast cancer sub-panel | <0.01 to 0.30 | Isomeric position of the carboxylate (C2 vs. C3) can significantly impact activity and cancer cell line selectivity.[4][5] | [4][5] |
Note: IC50 values are compiled from different studies and should be compared with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
From the available data, several key SAR insights can be drawn:
-
The Role of the Ester Group: The comparison between ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate and its corresponding carboxylic acid suggests that the ethyl ester moiety is crucial for enhanced cytotoxic activity against MCF-7 breast cancer cells.[3] This is likely due to increased lipophilicity, which facilitates better cell membrane penetration.
-
The Influence of the 5-Substituent: While direct data for the 5-methoxy analog is sparse in a comparative context, the potent activity of the 5-hydroxy analog highlights the importance of an electron-donating group at this position.[3] Methoxy groups at the 5-position of other indole derivatives have been shown to contribute to their anticancer potential.
-
Impact of N-Substitution: N-alkylation or N-arylation of the indole ring is a common strategy to enhance biological activity, as seen in the highly potent N-aryl substituted analogs.[3]
Proposed Mechanism of Anticancer Action
The anticancer activity of many indole derivatives is attributed to their ability to induce apoptosis and cause cell cycle arrest. The signaling pathway below illustrates a general mechanism by which some indole compounds exert their cytotoxic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action for Indole-3-Carboxylate Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. Indole-3-carboxylate derivatives, a privileged scaffold in medicinal chemistry, have emerged as modulators of multiple key biological pathways. Their therapeutic potential is vast, spanning from oncology to inflammatory diseases. However, this chemical versatility necessitates a robust and systematic approach to definitively validate their mechanism of action (MoA).
This guide provides an in-depth, technically-grounded framework for the MoA validation of indole-3-carboxylate derivatives. Moving beyond a simple checklist of experiments, we will delve into the scientific rationale behind experimental choices, emphasizing the creation of a self-validating data package. We will explore three primary and well-documented mechanisms for this class of compounds: Aryl Hydrocarbon Receptor (AhR) activation, Indoleamine 2,3-dioxygenase (IDO1) inhibition, and Histone Deacetylase (HDAC) inhibition. We will also touch upon their broader anti-inflammatory effects.
A Phased Approach to MoA Validation
A logical and phased experimental plan is critical to efficiently and definitively elucidate the MoA of a novel indole-3-carboxylate derivative. The proposed workflow is designed to progress from initial, high-throughput biochemical assays to more complex, physiologically relevant cellular and in vivo models.
Mechanism 1: Aryl Hydrocarbon Receptor (AhR) Activation
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and intestinal homeostasis.[1] Many indole derivatives, including those produced by gut microbiota, are known AhR ligands.[2][3]
Signaling Pathway Overview
Key Validation Experiments
1. AhR Reporter Gene Assay: This is a primary functional assay to determine if a compound can activate the AhR signaling pathway.
-
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing Xenobiotic Response Elements (XREs). AhR activation leads to the transcription of luciferase, and the resulting luminescence is measured.
-
Detailed Protocol:
-
Cell Culture: Seed HepG2 or Hepa1c1c7 cells containing an XRE-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.[4]
-
Compound Preparation: Prepare a serial dilution of the indole-3-carboxylate derivative in culture medium. A known AhR agonist like TCDD should be used as a positive control, and a vehicle control (e.g., DMSO) is essential.[4]
-
Treatment: After 24 hours of cell attachment, replace the medium with the prepared compound dilutions and controls.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a CO2 incubator.[4]
-
Lysis and Luminescence Reading: Add a luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction. Measure the luminescence using a plate reader.[4][5]
-
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. An EC50 value should be determined from the dose-response curve.
2. qPCR for AhR Target Gene Expression: This assay validates the findings from the reporter assay by measuring the expression of endogenous AhR target genes.
-
Principle: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of well-established AhR target genes, such as CYP1A1, CYP1B1, and AHRR (AhR Repressor).[6]
-
Detailed Protocol:
-
Cell Treatment and RNA Extraction: Treat cells (e.g., HepG2) with the indole-3-carboxylate derivative for a predetermined time. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for CYP1A1, CYP1B1, AHRR, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[7]
-
Data Analysis: Use the comparative CT (ΔΔCT) method to calculate the fold change in gene expression relative to the vehicle-treated control.[7]
-
Comparative Data for AhR Activators
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| Indole-3-carbinol (I3C) | qPCR | Mouse Small Intestine | Cyp1a1 mRNA expression | Significant increase in expression | [8] |
| Indole-3-acetate | qPCR | Mouse Colonocytes (YAMC) | Cyp1a1 mRNA expression | Weak agonist activity | [6] |
| Tryptamine | qPCR | Mouse Colonocytes (YAMC) | Cyp1b1 mRNA expression | Similar induction to TCDD | [6] |
| Indole-3-aldehyde | qPCR | Mouse Colonocytes (YAMC) | Cyp1b1 mRNA expression | Inactive | [6] |
Mechanism 2: Indoleamine 2,3-dioxygenase (IDO1) Inhibition
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[9][10] In the context of cancer, IDO1 is an important immune checkpoint protein. Its inhibition is a promising strategy for cancer immunotherapy.[11]
Pathway and Inhibition Overview
Key Validation Experiments
1. Cell-Free IDO1 Enzymatic Assay: This is the primary biochemical assay to determine the direct inhibitory activity of a compound on the IDO1 enzyme.
-
Principle: The activity of recombinant IDO1 is measured by quantifying the production of its product, kynurenine, from the substrate tryptophan. The amount of kynurenine produced is inversely proportional to the inhibitory activity of the test compound.
-
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), L-tryptophan, ascorbic acid, methylene blue, and catalase.[10]
-
Inhibitor Addition: Add serial dilutions of the indole-3-carboxylate derivative to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding recombinant human IDO1 enzyme.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[9]
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).[9]
-
Kynurenine Detection: After a further incubation to hydrolyze N-formylkynurenine to kynurenine, centrifuge the samples and measure the kynurenine in the supernatant. This can be done spectrophotometrically by adding p-dimethylaminobenzaldehyde (p-DMAB) and measuring the absorbance at 480 nm, or by HPLC.[10][12]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
2. Cell-Based IDO1 Activity Assay: This assay confirms the inhibitory activity of the compound in a more physiologically relevant cellular context.
-
Principle: IDO1 expression is induced in cells (e.g., HeLa or SK-OV-3) using interferon-gamma (IFN-γ). The cells are then treated with the test compound, and the amount of kynurenine secreted into the culture medium is measured.
-
Detailed Protocol:
-
Cell Culture and IDO1 Induction: Seed cells in a 96-well plate and induce IDO1 expression by treating with IFN-γ for 24-48 hours.[12]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the indole-3-carboxylate derivative.
-
Incubation: Incubate the cells for 24-48 hours.[12]
-
Sample Collection and Preparation: Collect the cell culture supernatant. Precipitate proteins with TCA and hydrolyze N-formylkynurenine to kynurenine by heating.[12]
-
Kynurenine Quantification: Measure the kynurenine concentration in the supernatant using the p-DMAB colorimetric method or HPLC.[10][12]
-
-
Data Analysis: Determine the cellular IC50 value from the dose-response curve.
Comparative Data for IDO1 Inhibitors
| Compound | Assay | IC50 | Reference |
| Indole-2-carboxylic acid derivative (9o-1) | Enzymatic | 1.17 µM | [13] |
| Keto-indole derivative (8) | Enzymatic | 13.1 µM | [11] |
| Indole-based derivative (11) | Enzymatic | 7 µM | [11] |
| Imidazothiazole derivative (11f) | Cellular | 0.5 µM | [14] |
| Imidazothiazole derivative (12g) | Cellular | 0.2 µM | [14] |
Mechanism 3: Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anti-cancer agents.[15] Several indole-based compounds have been identified as potent HDAC inhibitors.[15][16][17]
Mechanism of HDAC Inhibition and Downstream Effects
Key Validation Experiments
1. Fluorometric HDAC Activity Assay: A common in vitro assay to screen for HDAC inhibitors.
-
Principle: This assay uses a fluorogenic substrate containing an acetylated lysine residue. HDACs deacetylate the substrate, which is then cleaved by a developer enzyme to release a fluorophore. The fluorescence intensity is inversely proportional to HDAC activity.
-
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, add HDAC assay buffer, the fluorogenic HDAC substrate, and serial dilutions of the indole-3-carboxylate derivative.
-
Enzyme Addition: Add a purified HDAC enzyme (e.g., HDAC1, HDAC3, or HeLa nuclear extract) to initiate the reaction. A known HDAC inhibitor like Trichostatin A (TSA) should be used as a positive control.[18]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[18]
-
Development: Add the developer solution, which contains the enzyme that cleaves the deacetylated substrate, and incubate for an additional 15-30 minutes at 37°C.[18]
-
Fluorescence Measurement: Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[18]
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
2. Western Blot for Histone Acetylation: This cellular assay provides direct evidence of HDAC inhibition within cells.
-
Principle: Treatment of cells with an HDAC inhibitor leads to an accumulation of acetylated histones. This can be detected by Western blotting using antibodies specific for acetylated histone residues (e.g., acetyl-Histone H3 or acetyl-Histone H4).
-
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., HCT116) with the indole-3-carboxylate derivative for a defined period. Lyse the cells and extract total protein or histones.[19]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2][19]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[19]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[19]
-
Loading Control: Re-probe the membrane with an antibody against total histone H3 or another loading control like β-actin to ensure equal protein loading.[3]
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone or loading control signal.
Comparative Data for Indole-Based HDAC Inhibitors
| Compound | Target HDAC | IC50 (nM) | Reference |
| Indole-based hydroxamic acid (4o) | HDAC1 | 1.16 | [15] |
| Indole-based hydroxamic acid (4o) | HDAC6 | 2.30 | [15] |
| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 | [16][20] |
| Indole-3-butyric acid derivative (I13) | HDAC3 | 12.1 | [16][20] |
| Indole-3-butyric acid derivative (I13) | HDAC6 | 7.71 | [16][20] |
| Indole methylene derivative (2a) | HDAC10 | 0.41 | [21] |
Mechanism 4: Anti-Inflammatory Effects
Indole-3-carboxylate derivatives often exhibit anti-inflammatory properties, which may be a downstream consequence of the mechanisms described above (e.g., via AhR activation) or through other pathways. A key experiment to validate this activity is to measure the inhibition of pro-inflammatory cytokine production.
Key Validation Experiment
1. Cytokine Production Assay:
-
Principle: Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of the test compound. The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant are then quantified.
-
Detailed Protocol:
-
Cell Culture and Treatment: Seed immune cells in a 96-well plate. Pre-treat the cells with serial dilutions of the indole-3-carboxylate derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of IL-6 and TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[22]
-
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 value.
In Vivo Validation
The ultimate validation of a proposed MoA comes from in vivo studies. This involves using disease-relevant animal models to demonstrate that the compound's efficacy is linked to its on-target activity.
-
Pharmacodynamic (PD) Biomarker Analysis: In treated animals, measure biomarkers that are direct readouts of the target engagement. For example:
-
Efficacy Studies: In appropriate animal models of disease (e.g., tumor xenograft models for cancer, colitis models for inflammatory bowel disease), demonstrate that the compound's therapeutic effect correlates with the modulation of the PD biomarkers. For example, an indole-based HDAC inhibitor was shown to have better in vivo efficacy than a clinically used drug in a xenograft mouse model.[15]
Conclusion
The validation of the mechanism of action for indole-3-carboxylate derivatives requires a multi-faceted and logical experimental approach. By systematically progressing from biochemical and cellular target engagement assays to downstream mechanistic validation and finally to in vivo studies, researchers can build a robust and compelling data package. This comprehensive understanding of the MoA is not only crucial for the successful progression of a drug development program but also provides invaluable insights into the fundamental biology of these versatile compounds.
References
- 1. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 2. Histone western blot protocol | Abcam [abcam.com]
- 3. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Indole-3-Carbinol-Dependent Aryl Hydrocarbon Receptor Signaling Attenuates the Inflammatory Response in Experimental Necrotizing Enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel indole derivatives as potential HDAC/BRD4 dual inhibitors and anti-leukemia agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. abcam.co.jp [abcam.co.jp]
- 19. benchchem.com [benchchem.com]
- 20. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel selective indole based histone deacetylase 10 inhibitors as anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to Catalytic Indole Synthesis: A Comparative Analysis
Introduction: The Enduring Importance of the Indole Nucleus
To researchers in medicinal chemistry and drug development, the indole scaffold is a familiar and welcome sight. This bicyclic aromatic heterocycle is a cornerstone of countless natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and versatile substitution patterns have made it a "privileged structure," consistently yielding compounds with significant biological activity. Consequently, the efficient and selective synthesis of functionalized indoles remains a paramount objective in modern organic chemistry.
This guide provides an in-depth comparative analysis of the leading catalytic methodologies for indole synthesis. Moving beyond a simple recitation of named reactions, we will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of three major catalytic paradigms: Palladium-catalyzed cyclizations, Copper-catalyzed couplings, and modern C-H activation strategies. Our goal is to equip you, the practicing researcher, with the critical insights needed to select the optimal synthetic route for your target molecule, supported by experimental data, detailed protocols, and a clear rationale for every choice.
Part 1: Foundational Strategies in Catalytic Indole Synthesis
The construction of the indole core primarily revolves around the formation of key C–C and C–N bonds. Catalytic methods offer significant advantages over classical, often harsh, stoichiometric approaches by providing milder conditions, broader functional group tolerance, and greater control over regioselectivity. The choice of catalyst—typically a transition metal like palladium, copper, or rhodium—fundamentally dictates the reaction mechanism and, therefore, the strategic approach.
Caption: High-level classification of major catalytic indole synthesis strategies.
Part 2: The Workhorse: Palladium-Catalyzed Larock Indole Synthesis
First reported by Richard C. Larock in 1991, this palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne has become a benchmark for reliability and versatility in constructing 2,3-disubstituted indoles.[2]
Mechanism and Rationale
The efficacy of the Larock synthesis stems from a well-understood Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the o-haloaniline (typically an iodide or bromide). This is often the rate-limiting step, and its efficiency explains why o-iodoanilines are generally more reactive than their bromo or chloro counterparts.
-
Alkyne Coordination & Insertion: The resulting arylpalladium(II) complex coordinates with the alkyne. This is followed by a migratory syn-insertion of the alkyne into the aryl-palladium bond. This step is crucial as it sets the regioselectivity. The larger substituent on the alkyne typically orients itself adjacent to the palladium center to minimize steric hindrance, ultimately placing it at the C2 position of the indole.
-
Intramolecular Aminopalladation: The nitrogen of the aniline attacks the newly formed vinyl-palladium species, displacing the halide ligand and forming a six-membered palladacycle. The addition of chloride salts (e.g., LiCl) is often critical here, as the chloride ligand is more readily displaced than acetate, facilitating this cyclization.
-
Reductive Elimination: The cycle concludes with the reductive elimination of the Pd(II) center, which forms the final C-N bond of the indole ring and regenerates the active Pd(0) catalyst.
References
A Comparative Guide to the Structural Validation of Ethyl 5-Methoxy-1H-indole-3-carboxylate Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone of pharmacologically active compounds.[1][2] Derivatives of ethyl 5-methoxy-1H-indole-3-carboxylate, in particular, represent a class of molecules with significant therapeutic potential. The precise determination of their molecular structure is not merely an academic exercise but a critical prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property protection, and advancing rational drug design. This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural validation of these indole derivatives, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.
The Imperative of Orthogonal Structural Validation
No single analytical technique provides an infallible determination of a chemical structure. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique interrogates the molecule from a different physical principle, and their collective agreement provides the highest degree of confidence in the assigned structure. This guide will focus on the "big three" of structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—supplemented by the valuable, albeit less definitive, insights from Infrared (IR) Spectroscopy.
Comparative Analysis of Key Structural Validation Techniques
The selection of an analytical method is often dictated by the specific question being asked, the nature of the sample, and available resources. While some techniques offer a wealth of information, others provide more targeted, yet equally crucial, data points.
| Feature | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | X-ray Crystallography | Infrared (IR) Spectroscopy |
| Information Provided | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution. | Molecular weight, elemental composition, fragmentation patterns for substructure identification.[3] | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[3] | Presence of functional groups.[4][5] |
| Sample Requirements | Soluble sample (mg scale), deuterated solvent. | Small sample size (µg to ng), can be coupled with chromatography (LC-MS, GC-MS). | Single, high-quality crystal (µm scale).[6] | Solid, liquid, or gas (mg scale). |
| Strengths | Unparalleled for determining the carbon-hydrogen framework and connectivity in solution. | High sensitivity, provides definitive molecular weight.[7] | The "gold standard" for unambiguous 3D structure determination.[3] | Rapid, non-destructive, and excellent for identifying key functional groups. |
| Limitations | Lower sensitivity, can be complex for molecules with many overlapping signals. | Provides limited information on stereochemistry and isomerism. | Requires a suitable single crystal, which can be challenging to grow; structure is in the solid state. | Provides limited information on the overall molecular framework. |
In-Depth Methodologies and Experimental Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.
-
Spectral Analysis:
-
¹H NMR: Analyze chemical shifts (δ), integration values, and coupling patterns (multiplicity and coupling constants, J) to determine the number and connectivity of protons. For this compound, expect to see signals corresponding to the indole ring protons, the methoxy group, and the ethyl ester group.[8]
-
¹³C NMR: Analyze the chemical shifts of the carbon signals to identify the different carbon environments within the molecule. The number of unique carbon signals should correspond to the number of non-equivalent carbon atoms in the structure.[9]
-
2D NMR (COSY, HSQC, HMBC): For complex derivatives, 2D NMR experiments are invaluable. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. These experiments are instrumental in piecing together the molecular fragments.
-
Causality in Experimental Choices:
-
Choice of Solvent: The solvent can influence the chemical shifts of labile protons, such as the N-H of the indole ring. Using a protic solvent like CDCl₃ may lead to exchange broadening of the N-H signal, while a hydrogen-bond accepting solvent like DMSO-d₆ will often result in a sharper, more easily identifiable N-H peak.
-
Field Strength: For indole derivatives with multiple aromatic protons, a higher magnetic field is essential to resolve the often-complex coupling patterns in the aromatic region of the ¹H NMR spectrum.
Mass Spectrometry: Weighing the Molecule and Its Pieces
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its substructure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS). LC-MS is particularly useful for analyzing mixtures or impure samples.
-
Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions. ESI is well-suited for the polar nature of many indole derivatives.
-
Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement of the molecular ion.
-
Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure.[10][11] Common fragmentation pathways for indole derivatives involve cleavage of the ester group and fragmentation of the indole ring.[11][12]
Causality in Experimental Choices:
-
Ionization Technique: ESI is preferred over harsher methods like Electron Ionization (EI) for these derivatives to minimize premature fragmentation and ensure a strong molecular ion peak is observed.[7]
-
High-Resolution vs. Low-Resolution MS: HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments, which is a powerful tool for confirming the molecular formula.
X-ray Crystallography: The Definitive 3D Picture
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[3][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[6] Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.[3]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.[3] Refine the atomic positions and thermal parameters to generate a final, accurate molecular model.[8][13]
Causality in Experimental Choices:
-
Low-Temperature Data Collection: Collecting data at low temperatures reduces atomic motion, leading to a more precise determination of atomic positions and bond lengths.[6]
-
Crystal Quality: The quality of the crystal is paramount. A well-ordered, single crystal will diffract X-rays strongly and produce high-resolution data, leading to a more accurate structure.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups within a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
Spectral Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the this compound derivative. Key expected vibrations include:
-
N-H stretch (around 3300 cm⁻¹)
-
C-H stretches (aromatic and aliphatic)
-
C=O stretch (ester, typically around 1700 cm⁻¹)
-
C-O stretches (ester and ether)
-
C=C stretches (aromatic ring)
-
Causality in Experimental Choices:
-
ATR vs. Transmission: ATR is a modern, convenient technique that requires minimal sample preparation compared to traditional transmission methods (e.g., KBr pellets).
Visualizing the Validation Workflow
A logical workflow ensures a comprehensive and efficient structural validation process.
Caption: A typical workflow for the structural validation of a novel compound.
Conclusion: A Synergy of Techniques for Unambiguous Structural Assignment
The structural validation of this compound derivatives is a multi-faceted process that necessitates a synergistic approach. While NMR spectroscopy provides the foundational map of the molecular connectivity in solution and mass spectrometry confirms the molecular formula and substructural motifs, X-ray crystallography offers the ultimate, unambiguous 3D structure in the solid state.[3] Infrared spectroscopy serves as a rapid and valuable tool for confirming the presence of key functional groups. By integrating the data from these orthogonal techniques, researchers can achieve the highest level of confidence in their structural assignments, a critical step in the journey of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 12. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Methoxy vs. Hydroxy Substituted Indole-3-Carboxylates
Introduction: The Indole Scaffold in Oncology
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1] Its unique physicochemical and biological properties have made it a fertile ground for the development of novel therapeutics, particularly in oncology.[1] Several indole-based drugs are either in clinical use or undergoing trials, acting through diverse mechanisms such as inhibiting tubulin polymerization, modulating protein kinases, or blocking histone deacetylases (HDACs).[1][2][3]
The biological activity of the indole core can be profoundly influenced by the nature and position of its substituents. This guide provides an in-depth, objective comparison of the cytotoxic effects of two common and structurally similar substitutions on the indole-3-carboxylate framework: the methoxy (-OCH₃) group and the hydroxy (-OH) group. By synthesizing experimental data and explaining the causality behind research methodologies, we aim to provide a valuable resource for researchers and drug development professionals working to refine structure-activity relationships (SAR) in this promising class of compounds.
Physicochemical Landscape: Methoxy vs. Hydroxy Substituents
The difference between a methoxy and a hydroxy group is a single methyl group, yet this subtle change significantly alters a molecule's electronic and steric properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.
-
Electronic Effects: Both methoxy and hydroxy groups are potent electron-donating groups through resonance, increasing the electron density of the indole ring system. This enhanced nucleophilicity can influence how the molecule interacts with biological targets.[4] The methoxy group also has a weak electron-withdrawing inductive effect due to the oxygen's electronegativity.
-
Hydrogen Bonding: The hydroxy group is both a hydrogen bond donor and acceptor, allowing it to form strong, directional interactions with amino acid residues in a protein's active site. The methoxy group, lacking a labile proton, can only act as a hydrogen bond acceptor. This difference is critical in target recognition and binding affinity.
-
Lipophilicity (LogP): The addition of a methyl group generally increases a molecule's lipophilicity. Therefore, a methoxy-substituted compound is typically more lipophilic than its corresponding hydroxy analog. This property affects membrane permeability, solubility, and metabolic stability.[5] For a drug to be effective, a delicate balance of hydrophilicity and lipophilicity is required for both target engagement and appropriate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Comparative Cytotoxicity: An Evidence-Based Analysis
Direct, side-by-side comparisons of methoxy- and hydroxy-substituted indole-3-carboxylates are not abundant in a single study. However, by synthesizing data from various reports, a compelling picture emerges. The cytotoxic potential is highly dependent on the complete molecular architecture, including the position of the substituent and other appended functional groups.
A key study by Asadipour et al. synthesized a series of novel 5-hydroxyindole-3-carboxylic acid esters and evaluated their cytotoxicity against the MCF-7 breast cancer cell line.[6] Their findings provide a strong foundation for our comparison.
| Compound/Derivative Class | Key Substituents | Cell Line(s) | Cytotoxicity (IC₅₀/EC₅₀) | Source |
| Indole-Curcumin Derivative | Methoxy-substituted indole | Hep-2, A549, HeLa | 12 µM, 15 µM, 4 µM | [2] |
| 5-Hydroxyindole-3-carboxylate Ester | 5-Hydroxy on indole; 4-Methoxybenzyl on N1 | MCF-7 | 4.7 µM | [6] |
| 5-Hydroxyindole-3-carboxylate Ester | 5-Hydroxy on indole; Benzyl on N1 | MCF-7 | 8.2 µM | [6] |
| 5-Hydroxyindole-3-carboxylate Ester | 5-Hydroxy on indole; 4-Fluorobenzyl on N1 | MCF-7 | 9.1 µM | [6] |
| Indole-3-Carboxylic Acid Derivative (N-Mustard) | Complex N-mustard based on an ICAD | A549 | 33.4 µM | [7][8] |
Analysis of Experimental Data:
The data clearly indicates that the context of the substitution is paramount.
-
Potency of Methoxy Substitution: In the study of 5-hydroxyindole-3-carboxylate esters, the derivative featuring a para-methoxy group on a benzyl ring at the N1 position (compound 5d) was the most potent compound identified, with an IC₅₀ value of 4.7 µM against MCF-7 cells.[6] This was significantly more potent than the unsubstituted benzyl analog (IC₅₀ = 8.2 µM). Docking studies from the same research suggested that the para-methoxy group forms crucial hydrogen bonds with Asp71 and Asp72 residues in the target's active site, highlighting the importance of this group as a hydrogen bond acceptor.[6]
-
The Role of the Hydroxy Group: The 5-hydroxy group on the indole scaffold appears to be a critical anchor for the activity of the series tested by Asadipour et al.[6] This group, along with the carboxylate, was shown to form π-π stacking interactions with a Lys79 residue.[6] This suggests a synergistic relationship where the 5-hydroxy group provides a foundational interaction, which is then amplified by substitutions at other positions.
Plausible Mechanisms of Action: Targeting Cellular Machinery
Indole derivatives exert their cytotoxic effects by interfering with a variety of fundamental cellular processes.[9] While the exact mechanism for each specific carboxylate requires dedicated investigation, common pathways targeted by this class of compounds include the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][10]
// Edges edge [fontname="Arial", fontsize=9, color="#5F6368"]; Indole -> Tubulin [label=" Binds to Colchicine Site", style=dashed]; Tubulin -> Microtubule [label=" Polymerization"]; Indole -> Microtubule [label=" Inhibition", color="#EA4335", style=bold]; Microtubule -> MitoticSpindle [label=" Formation"]; MitoticSpindle -> G2M [label=" Disruption Leads to"]; G2M -> Apoptosis [label=" Triggers"]; } } Caption: Generalized mechanism of tubulin-targeting indole derivatives.
Experimental Protocol: A Self-Validating Cytotoxicity Assay (MTT)
To quantitatively compare the cytotoxic effects of different compounds, a robust and reproducible assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[11][12] It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.
Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of living cells, to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11][13] The resulting formazan crystals are then dissolved in an organic solvent, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[14]
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Plate cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Causality: Seeding at an optimal density ensures cells are in their logarithmic growth phase during treatment, providing a sensitive window to detect antiproliferative effects. Over- or under-confluent cells can lead to unreliable results.
-
-
Adherence and Recovery:
-
Action: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Causality: This period allows the cells to recover from the stress of trypsinization (for adherent cells) and firmly adhere to the bottom of the well, ensuring consistent cell numbers across wells before treatment begins.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the methoxy- and hydroxy-substituted indole-3-carboxylates in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls and untreated controls.
-
Causality: A dose-response curve is essential for determining the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). The vehicle control is critical to ensure that the solvent used to dissolve the compounds is not itself toxic.
-
-
Exposure Incubation:
-
Action: Incubate the treated plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
Causality: The incubation time should be sufficient for the compound to exert its cytotoxic or cytostatic effects. This duration is often optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
-
MTT Addition and Formazan Formation:
-
Action: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 4 hours at 37°C.
-
Causality: Only viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan.[15] The 4-hour incubation is a standard duration that allows for sufficient accumulation of the purple formazan product without causing significant toxicity from the MTT reagent itself.
-
-
Solubilization:
-
Action: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO, or a solution of SDS in HCl) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Causality: The formazan product is an insoluble crystal. To be measured by a spectrophotometer, it must be fully dissolved into a homogenous colored solution. Incomplete solubilization is a common source of experimental error.
-
-
Data Acquisition:
-
Action: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[11][15]
-
Causality: The amount of light absorbed is directly proportional to the concentration of the dissolved formazan, and thus to the number of viable cells in the well.
-
Conclusion and Future Directions
The evidence synthesized in this guide demonstrates that both methoxy and hydroxy substituents can be integral components of highly cytotoxic indole-3-carboxylate derivatives. The ultimate potency of a compound is not determined by a single functional group but by the synergistic interplay of the entire molecular structure with its biological target.
-
Key Finding: The strategic placement of a methoxy group can significantly enhance cytotoxic activity, particularly when it can function as a hydrogen bond acceptor to engage with key residues in a target protein, as exemplified by the 4-methoxybenzyl substituent in the 5-hydroxyindole series.[6]
-
Promising Scaffold: The 5-hydroxyindole-3-carboxylate framework serves as an excellent starting point for the design of new anticancer agents, providing a crucial anchor for target binding that can be fine-tuned by modifications at other positions.[6]
Future research should focus on synthesizing and testing a broader array of regioisomers to further delineate the SAR. For instance, comparing the effects of methoxy and hydroxy groups at the 4, 5, 6, and 7 positions of the indole ring would provide a more complete understanding. Furthermore, elucidating the precise molecular targets for the most potent compounds will be critical for advancing these promising scaffolds from lead compounds to clinical candidates.
References
- 1. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Assessing the Purity of Synthesized Ethyl 5-methoxy-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a critical, non-negotiable step in the landscape of drug discovery and chemical manufacturing. For intermediates like ethyl 5-methoxy-1H-indole-3-carboxylate, a versatile building block in the synthesis of numerous pharmaceutical agents, ensuring high purity is paramount to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for determining the purity of synthesized this compound, supported by detailed experimental protocols and comparative data.
The Synthetic Landscape: Understanding Potential Impurities
A common and efficient route to this compound is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of p-methoxyphenylhydrazine and ethyl pyruvate. While elegant, this synthesis is not without its potential for impurity generation. A thorough understanding of the reaction mechanism is key to anticipating and identifying these impurities.
The presence of a methoxy group on the phenylhydrazine ring can sometimes lead to abnormal cyclization products, especially under harsh acidic conditions.[2] For instance, studies on related methoxy-substituted phenylhydrazones have shown the formation of chlorinated byproducts when hydrochloric acid is used as the catalyst.[2]
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: Residual p-methoxyphenylhydrazine and ethyl pyruvate.
-
Isomeric Byproducts: Depending on the reaction conditions, small amounts of other positional isomers of the methoxyindole may form.
-
Products of Abnormal Cyclization: Halogenated indole derivatives (if halogen acids are used as catalysts).[2]
-
Degradation Products: Indole derivatives can be susceptible to oxidation or decomposition under harsh reaction or workup conditions.
-
Residual Solvents: Solvents used in the reaction and purification steps.
A Triad of Analytical Techniques for Purity Determination
The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and the potential impurities, as well as the desired level of sensitivity and accuracy. For this compound, a multi-pronged approach utilizing orthogonal techniques provides the most comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[3] Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is particularly well-suited for indole derivatives.
Causality Behind Experimental Choices:
-
C18 Column: A C18 stationary phase is a robust and versatile choice for the separation of moderately polar compounds like our target molecule and its likely impurities.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[4]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is optimal for separating a mixture of compounds with varying polarities, ensuring that both early-eluting polar impurities and the main, more retained, product are well-resolved.
-
UV Detection: The indole ring system possesses a strong chromophore, making UV detection a sensitive and reliable method for quantification.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
Objective: To determine the purity of synthesized this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (readable to 0.01 mg).
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, compatible with organic solvents).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm and 280 nm |
| Injection Volume | 10 µL |
Solution Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength. For higher accuracy, a relative response factor for each identified impurity should be determined.
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an excellent complementary technique to HPLC, particularly for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain low molecular weight byproducts.[5] The high specificity of mass spectrometric detection allows for confident identification of unknown peaks.
Causality Behind Experimental Choices:
-
Derivatization (Optional): While this compound is amenable to GC analysis, derivatization (e.g., silylation) of the N-H group can improve peak shape and thermal stability, although it adds a step to the sample preparation.
-
Capillary Column: A non-polar or moderately polar capillary column (e.g., DB-5ms) provides good separation for a wide range of organic molecules.
-
Temperature Programming: A temperature gradient is essential for separating compounds with different boiling points, from volatile solvents to the higher-boiling indole derivative.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.
Experimental Protocol: GC-MS for Impurity Profiling
Objective: To identify and quantify volatile and semi-volatile impurities in synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Analytical balance.
-
Volumetric flasks and pipettes.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Solution Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the synthesized sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.
Data Analysis:
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent, being mindful that response factors can vary significantly in MS detection.
Caption: Workflow for GC-MS Impurity Profiling.
Quantitative NMR (qNMR): An Absolute Method for Purity Assessment
Quantitative NMR (qNMR) has gained prominence as a primary analytical method for purity determination. Unlike chromatographic techniques that rely on the comparison of a sample to a reference standard of the same compound, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different compound.[6] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Causality Behind Experimental Choices:
-
Internal Standard: A high-purity, stable internal standard with sharp, well-resolved signals that do not overlap with the analyte's signals is crucial. Maleic acid or dimethyl sulfone are common choices.
-
Deuterated Solvent: A deuterated solvent (e.g., DMSO-d₆) is used to dissolve the sample and standard, providing a lock signal for the spectrometer without contributing interfering proton signals.
-
Long Relaxation Delay: A sufficiently long relaxation delay (D1) is critical to ensure that all protons have fully relaxed between pulses, which is essential for accurate integration and quantification.
-
Signal Selection: A well-resolved, singlet proton signal from the analyte is ideal for quantification to avoid integration errors from overlapping multiplets.
Experimental Protocol: Purity Determination by ¹H qNMR
Objective: To determine the absolute purity of synthesized this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Analytical balance (readable to 0.01 mg).
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification:
-
Pulse Angle: 30-90°
-
Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 seconds).
-
Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the methoxy protons) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Melting Point Analysis |
| Principle | Differential partitioning between a stationary and mobile phase. | Separation based on volatility, followed by mass-to-charge ratio detection. | Signal intensity is directly proportional to the number of nuclei. | Temperature at which a solid transitions to a liquid. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and semi-volatile compounds. | Soluble compounds with suitable NMR-active nuclei. | Crystalline solids. |
| Primary Use | Quantitative purity assessment and impurity profiling. | Identification of volatile impurities and structural elucidation. | Absolute quantification of purity without a specific reference standard. | Rapid, qualitative assessment of purity.[7] |
| Sensitivity (LOD/LOQ) | High (ng to pg level).[8] | Very high, especially with selected ion monitoring (pg to fg level).[9] | Moderate (µg to mg level). | Low. |
| Quantitation | Highly accurate and reproducible with appropriate standards. | Accurate with an internal standard, but response factors can be variable. | Highly accurate and precise; considered a primary ratio method. | Not quantitative. |
| Advantages | Robust, versatile, and widely used in quality control. | High specificity for identification, excellent for residual solvents. | Non-destructive, provides structural information, absolute quantification. | Fast, simple, and requires minimal sample. |
| Disadvantages | Requires a reference standard for the main component for accurate assay. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, higher instrument cost. | A sharp melting point does not guarantee purity (e.g., eutectic mixtures).[10] A depressed and broad range indicates impurities.[11][12] |
A Self-Validating System: Adherence to ICH Q2(R1)
To ensure the trustworthiness and reliability of these analytical methods, they must be validated according to the guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[13][14][15]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By validating these parameters, the analytical methods become self-validating systems, providing a high degree of assurance in the reported purity of the synthesized this compound.
Conclusion
The comprehensive purity assessment of synthesized this compound is best achieved through a multi-faceted analytical approach. RP-HPLC stands as the primary technique for accurate quantitative purity determination. GC-MS offers invaluable, orthogonal information, particularly for the identification of volatile and semi-volatile impurities. qNMR provides a powerful, non-destructive method for absolute purity determination without the need for a specific reference standard. Finally, melting point analysis serves as a rapid, albeit qualitative, preliminary check of purity. By employing these techniques in a complementary fashion and validating them according to ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality and integrity of this important pharmaceutical intermediate, thereby safeguarding the subsequent stages of drug development and manufacturing.
References
- 1. rsc.org [rsc.org]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. public.pensoft.net [public.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. mt.com [mt.com]
- 8. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. grokipedia.com [grokipedia.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. ijrrjournal.com [ijrrjournal.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Ethyl 5-Methoxy-1H-indole-3-carboxylate Derivatives
In the landscape of modern drug discovery, the indole scaffold stands as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds.[1] Its inherent versatility allows for a diverse range of chemical modifications, enabling the fine-tuning of pharmacological properties. Among the myriad of indole derivatives, ethyl 5-methoxy-1H-indole-3-carboxylate and its analogues have garnered significant attention for their potential therapeutic applications, ranging from anticancer to anti-inflammatory agents.[2][3]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the in silico performance of this compound derivatives. Moving beyond a mere recitation of steps, this document elucidates the scientific rationale behind experimental choices, ensuring a self-validating and reproducible methodological framework. We will delve into a detailed, step-by-step comparative docking study against a clinically relevant protein target, supported by experimental data and visualized workflows.
The Rationale for Comparative Docking Studies
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This technique is instrumental in drug discovery for several reasons:
-
Rational Drug Design: It provides insights into the binding mode and affinity of a ligand to its target protein, guiding the design of more potent and selective inhibitors.
-
Virtual Screening: Docking allows for the rapid screening of large libraries of compounds against a protein target, prioritizing candidates for experimental testing and accelerating the discovery pipeline.[1]
-
Structure-Activity Relationship (SAR) Elucidation: By comparing the docking scores and binding interactions of a series of related compounds, researchers can understand how different functional groups contribute to biological activity.
This guide will focus on a comparative docking study of this compound derivatives against human 5-lipoxygenase (5-LO) , a key enzyme in the biosynthesis of pro-inflammatory leukotrienes and a validated target for inflammatory diseases.[4][5] While the available experimental data is on the closely related ethyl 5-hydroxy-indole-3-carboxylate derivatives, the shared core structure provides a strong basis for a comparative analysis of binding modes and the influence of various substituents.[4][5]
Experimental Workflow: From Synthesis to In Silico Analysis
A robust comparative docking study is underpinned by a logical and well-defined experimental workflow. The following diagram illustrates the key stages, from the synthesis of the indole derivatives to the final analysis of their docking performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 5-Methoxy-1H-indole-3-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of ethyl 5-methoxy-1H-indole-3-carboxylate, grounded in scientific principles and established safety standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, thereby fostering a culture of safety and environmental stewardship.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is crucial. According to safety data sheets (SDS), this compound is classified as a hazardous chemical.[1][2]
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
This hazard profile necessitates the use of appropriate personal protective equipment (PPE) and careful handling to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind the stringent requirement for PPE lies in the irritant nature of this compound. The following PPE is mandatory when handling this compound, including during disposal procedures:
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn to protect against splashes and airborne particles.[1][3]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and minimize skin exposure.
-
Respiratory Protection: While not typically required for small quantities handled in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[4]
This multi-layered approach to personal protection creates a self-validating system of safety, minimizing the risk of accidental exposure.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal. This compound is a non-halogenated organic compound . Therefore, its waste must be segregated accordingly.
Core Principles of Segregation:
-
Do Not Mix with Halogenated Solvents: Combining non-halogenated and halogenated waste streams can complicate the disposal process and increase costs, as halogenated waste requires more specialized treatment.[5][6][7]
-
Separate from Other Waste Streams: Keep this waste separate from aqueous waste, strong acids or bases, and oxidizers to prevent unforeseen chemical reactions.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated items like weighing paper, gloves, and pipette tips, should be collected in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid chemical waste container.
-
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe and compliant disposal of this compound.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated and properly labeled hazardous waste containers (one for solid, one for liquid)
-
Chemically compatible funnel (for liquid waste)
-
Spill containment materials (e.g., absorbent pads)
Procedure:
-
Container Preparation and Labeling:
-
Select a chemically compatible container with a secure, leak-proof lid. The original product container, if in good condition, can be used.
-
Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
An accurate list of all contents, including any solvents and their approximate percentages.
-
The accumulation start date (the date the first waste is added).
-
The name and contact information of the responsible researcher or laboratory supervisor.
-
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid waste (unused chemical, contaminated disposables) into the designated solid waste container. To minimize dust generation, perform this transfer in a chemical fume hood.
-
Liquid Waste: Using a funnel, carefully pour liquid waste into the designated liquid waste container. Avoid splashing.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.
-
The SAA should have secondary containment to capture any potential leaks.
-
-
Requesting Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit (typically 12 months for academic labs under Subpart K regulations), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[8][9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
The following diagram outlines the complete disposal workflow.
Caption: Step-by-step disposal workflow.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management. For academic and research laboratories, Subpart K of the RCRA regulations provides an alternative, more flexible set of guidelines for managing hazardous waste.[8][9][10] Key provisions include extended accumulation times and allowing hazardous waste determinations to be made by trained professionals.[8][11]
-
OSHA (Occupational Safety and Health Administration): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees about the hazards of chemicals in the workplace.[1] This includes providing access to Safety Data Sheets and appropriate training on safe handling and disposal procedures.
By adhering to the procedures outlined in this guide, your laboratory will be in compliance with these critical federal regulations.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By integrating these scientifically sound and regulation-aligned practices into your standard operating procedures, you contribute to a safer and more sustainable research enterprise.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
